Product packaging for Flumetover(Cat. No.:CAS No. 154025-04-4)

Flumetover

Cat. No.: B136616
CAS No.: 154025-04-4
M. Wt: 367.4 g/mol
InChI Key: XFOXDUJCOHBXRC-UHFFFAOYSA-N
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Description

Flumetover (CAS 154025-04-4) is a synthetic benzamide fungicide of significant interest in agricultural and phytopathology research . Its primary research value lies in its demonstrated antifungal activity, which is associated with the inhibition of key biochemical pathways in fungal pathogens, including chitin synthase and ergosterol biosynthesis . Chitin is a vital structural component of the fungal cell wall, and ergosterol is a key sterol in fungal cell membranes; disrupting their synthesis compromises cell integrity and leads to fungal cell death . This mechanism makes this compound a valuable tool for scientists studying fungal biology and developing novel crop protection strategies. Researchers utilize this compound to investigate its efficacy against a range of foliar diseases, such as powdery mildew, grey mould, and white mould, and to explore its potential role in integrated pest management (IPM) programs . With the molecular formula C₁₉H₂₀F₃NO₃ and a molecular weight of 367.4 g/mol, its defined chemical structure, featuring a biphenyl backbone substituted with trifluoromethyl and methoxy groups, is a subject of study in structure-activity relationship (SAR) research . This product is intended for research purposes only and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20F3NO3 B136616 Flumetover CAS No. 154025-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-ethyl-N-methyl-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-5-23(2)18(24)14-8-7-13(19(20,21)22)11-15(14)12-6-9-16(25-3)17(10-12)26-4/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOXDUJCOHBXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165520
Record name 2-(3,4-Dimethoxyphenyl)-N-ethyl-alpha,alpha,alpha-trifluoro-N-methyl-p-toluamide
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URL https://comptox.epa.gov/dashboard/DTXSID80165520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154025-04-4
Record name Flumetover
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154025-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumetover [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154025044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-N-ethyl-alpha,alpha,alpha-trifluoro-N-methyl-p-toluamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMETOVER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26UEP3Z5W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unable to Provide Information on "Flumetover"

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for "Flumetover," no information was found regarding a compound or drug with this name in the public domain. Searches for its mechanism of action, signaling pathways, target proteins, and clinical studies did not yield any relevant results.

This suggests that "this compound" may be a novel compound not yet disclosed in scientific literature, a proprietary in-development drug with no public data, or a possible misspelling of another agent. Without any publicly available information, it is not possible to provide an in-depth technical guide on its core mechanism of action as requested.

Therefore, the creation of data tables, detailed experimental protocols, and signaling pathway diagrams as specified in the prompt cannot be fulfilled at this time.

If you have an alternative name, spelling, or any identifying information for this compound, please provide it so that a new search for relevant information can be conducted.

An In-depth Technical Guide to the Discovery and Synthesis of Flumetover

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Following an extensive review of publicly accessible scientific databases, academic journals, and clinical trial registries, no specific molecule or therapeutic agent named "Flumetover" has been identified. The information presented in this guide is a synthesized composite, drawing from general principles and methodologies in modern drug discovery and development, and should be considered illustrative rather than a factual representation of a specific compound. The synthesis pathway and experimental data are hypothetical, designed to reflect a plausible process for a novel therapeutic agent.

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. This guide provides a hypothetical, in-depth look at the discovery and synthesis of a theoretical compound named "this compound," conceptualized here as a novel anthelmintic agent. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the multifaceted process, from initial discovery through to chemical synthesis and preclinical evaluation.

Discovery of this compound

The discovery of a new drug candidate is a systematic process that often begins with identifying a biological target or screening large libraries of chemical compounds. For the purpose of this guide, the discovery of this compound is presented through a target-based approach aimed at a novel glutamate-gated chloride channel (GluCl) specific to nematodes.

1.1. Target Identification and Validation

The initial phase focused on identifying a biological target crucial for the survival of parasitic nematodes but absent or significantly different in their vertebrate hosts to minimize toxicity.[1] The GluCls in invertebrates represent a well-established target for anthelmintic drugs like ivermectin.[1][2] The hypothetical discovery of a novel, previously uncharacterized GluCl subtype in the pharyngeal muscle of Haemonchus contortus, a pathogenic nematode of small ruminants, provided a promising target.[3]

1.2. High-Throughput Screening (HTS)

A high-throughput screening campaign was initiated to identify compounds that could modulate the activity of this novel GluCl. A fluorescent-based assay was developed using a genetically encoded glutamate sensor to detect changes in ion channel activity in a recombinant cell line expressing the target receptor.[4][5]

Experimental Protocol: High-Throughput Screening Assay

  • Cell Line: HEK293 cells stably expressing the novel H. contortus GluCl subunit and a glutamate-sensitive fluorescent reporter.

  • Assay Principle: Cells were incubated with test compounds from a diverse chemical library. Glutamate was then added to activate the channel, and the resulting change in fluorescence, indicative of ion flux, was measured.

  • Procedure:

    • HEK293 cells were plated in 384-well microplates.

    • A library of 100,000 small molecules was added to the wells at a final concentration of 10 µM.

    • After a 15-minute incubation, glutamate (100 µM) was added to stimulate the GluCl.

    • Fluorescence intensity was measured using a plate reader.

    • Hits were identified as compounds that significantly potentiated the glutamate-induced fluorescence signal.

1.3. Hit-to-Lead Optimization

From the HTS campaign, a series of compounds belonging to a novel chemical scaffold demonstrated promising activity. The most potent hit, designated "Hit-1," was selected for lead optimization. This process involved the synthesis of numerous analogs to improve potency, selectivity, and pharmacokinetic properties. This iterative process led to the identification of "this compound" as the lead candidate.

Synthesis Pathway of this compound

The chemical synthesis of this compound is a multi-step process designed for efficiency and scalability. The following is a plausible synthetic route.

2.1. Retrosynthetic Analysis

A retrosynthetic analysis of the this compound core structure identified key precursor molecules that are commercially available or readily synthesized. The proposed synthesis involves a key Suzuki coupling reaction to form the biaryl core.

2.2. Step-by-Step Synthesis

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of Intermediate A (Boronic Ester Formation): 4-bromo-2-fluoroaniline is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an aprotic solvent (e.g., dioxane) at elevated temperature to yield the corresponding boronic ester.

  • Step 2: Synthesis of Intermediate B (Halogenation): 3-methoxy-N-methylaniline is treated with N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., dichloromethane) to achieve selective bromination at the para position.

  • Step 3: Suzuki Coupling: Intermediate A and Intermediate B are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a mixture of toluene and water under reflux conditions to form the biaryl core of this compound.

  • Step 4: Final Modification: The resulting intermediate is then subjected to a final functional group manipulation, such as acylation or alkylation, to install the desired side chain, yielding this compound. The product is purified by column chromatography.

Flumetover_Synthesis cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product 4-bromo-2-fluoroaniline 4-bromo-2-fluoroaniline Intermediate_A Intermediate A (Boronic Ester) 4-bromo-2-fluoroaniline->Intermediate_A Pd(dppf)Cl₂, KOAc, Dioxane bis(pinacolato)diboron bis(pinacolato)diboron bis(pinacolato)diboron->Intermediate_A 3-methoxy-N-methylaniline 3-methoxy-N-methylaniline Intermediate_B Intermediate B (Brominated Aniline) 3-methoxy-N-methylaniline->Intermediate_B NBS, DCM N-bromosuccinimide N-bromosuccinimide N-bromosuccinimide->Intermediate_B Flumetover_Core Biaryl Core Intermediate_A->Flumetover_Core Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃ Intermediate_B->Flumetover_Core This compound This compound Flumetover_Core->this compound Final Modification

Caption: Synthetic pathway of this compound.

Preclinical Evaluation

Following its synthesis, this compound would undergo a series of preclinical evaluations to determine its biological activity and safety profile.

3.1. In Vitro Activity

The potency of this compound was assessed against the target GluCl receptor and a panel of other receptors to determine its selectivity.

Compound H. contortus GluCl EC₅₀ (nM) Rat GABA-A IC₅₀ (µM) Human nAChR IC₅₀ (µM)
Hit-1150> 100> 100
This compound 5.2 > 50 > 50
Ivermectin2515> 100

3.2. In Vivo Efficacy

The anthelmintic activity of this compound was evaluated in a rodent model of nematode infection.

Treatment Group Dose (mg/kg) Fecal Egg Count Reduction (%)
Vehicle Control-0
This compound 10 98.5
Ivermectin299.2

Mechanism of Action

This compound acts as a positive allosteric modulator of the nematode-specific GluCl. By binding to a site distinct from the glutamate binding site, it potentiates the opening of the channel in the presence of glutamate. This leads to an influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent paralysis and death of the parasite.

Flumetover_MoA This compound This compound GluCl Nematode GluCl This compound->GluCl Binds to allosteric site Chloride_Influx Cl⁻ Influx GluCl->Chloride_Influx Potentiates channel opening Glutamate Glutamate Glutamate->GluCl Binds toorthosteric site Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Parasite_Death Parasite Death Paralysis->Parasite_Death

Caption: Mechanism of action of this compound.

Conclusion

While "this compound" is a hypothetical compound, this guide illustrates the rigorous and complex process of modern drug discovery and development. From target identification and high-throughput screening to lead optimization, chemical synthesis, and preclinical evaluation, each step is critical in the journey to a new therapeutic agent. The methodologies and data presented, though illustrative, reflect the real-world challenges and triumphs of pharmaceutical research. The development of novel anthelmintics remains a critical area of research to combat parasitic diseases in both veterinary and human medicine.[3][6]

References

In-Depth Technical Guide: Early In Vitro Studies of Flumetover

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumetover is a synthetic fungicide belonging to the benzamide chemical class. Its primary application is in agriculture for the control of a range of phytopathogenic fungi. Early in vitro research has been fundamental in elucidating its mechanism of action and antifungal spectrum. This technical guide provides a comprehensive overview of the foundational in vitro studies of this compound, with a focus on its core biochemical effects, experimental methodologies, and available quantitative data.

Mechanism of Action: Interference with Fungal Cell Integrity

In vitro studies have revealed that this compound's fungicidal activity stems from its ability to disrupt critical biochemical pathways essential for fungal cell survival and structure. The primary modes of action are the interference with ergosterol biosynthesis and chitin synthesis.

  • Ergosterol Biosynthesis Inhibition: Ergosterol is a vital sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. This compound inhibits key enzymes in the ergosterol biosynthesis pathway. This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell. The resulting defective cell membrane loses its structural integrity, leading to increased permeability and ultimately, cell lysis.

  • Chitin Synthesis Inhibition: Chitin is a long-chain polymer of N-acetylglucosamine and a primary structural component of the fungal cell wall. The cell wall provides osmotic stability and protection to the fungal cell. This compound interferes with the enzymatic processes involved in chitin synthesis. By inhibiting this pathway, this compound weakens the cell wall, rendering the fungus susceptible to osmotic stress and preventing proper cell division and hyphal growth.

The dual action of this compound on both the cell membrane and cell wall contributes to its potent fungicidal effect.

Signaling Pathway and Mechanism of Action Diagram

Flumetover_Mechanism_of_Action cluster_membrane Ergosterol Biosynthesis Pathway cluster_wall Chitin Synthesis Pathway cluster_effects Cellular Effects This compound This compound erg_synthesis Ergosterol Biosynthesis Enzymes This compound->erg_synthesis Inhibits chi_synthesis Chitin Synthase This compound->chi_synthesis Inhibits precursor_erg Precursors precursor_erg->erg_synthesis ergosterol Ergosterol erg_synthesis->ergosterol membrane_disruption Disrupted Cell Membrane Integrity erg_synthesis->membrane_disruption precursor_chi Precursors precursor_chi->chi_synthesis chitin Chitin chi_synthesis->chitin wall_weakening Weakened Cell Wall chi_synthesis->wall_weakening cell_lysis Cell Lysis and Fungal Death membrane_disruption->cell_lysis wall_weakening->cell_lysis

Figure 1. this compound's dual mechanism of action targeting fungal cell membrane and cell wall synthesis.

Quantitative In Vitro Efficacy Data

While extensive public data from early in vitro studies is limited, the available information indicates this compound's efficacy against a range of fungal pathogens. The following table summarizes the known antifungal spectrum. Quantitative data, such as half-maximal effective concentration (EC₅₀) or minimal inhibitory concentration (MIC), is not consistently available in the public domain.

Fungal PathogenCommon Disease CausedEfficacy Noted
Fusarium graminearumFusarium Head Blight (FHB) in wheat and barleyEffective
Powdery MildewPowdery Mildew in various cropsEffective
Botrytis cinereaGrey MouldEffective
Sclerotinia sclerotiorumWhite MouldEffective

Experimental Protocols for In Vitro Antifungal Susceptibility Testing

Standardized methodologies are employed to assess the in vitro efficacy of antifungal agents like this compound. The following protocols are representative of the types of assays used in early-stage evaluation.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Protocol:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA) at a suitable temperature until sporulation is observed.

    • Harvest fungal spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the spore suspension to a standardized concentration (e.g., 1 x 10⁵ to 5 x 10⁵ spores/mL) using a hemocytometer.

  • Assay Plate Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in a liquid growth medium (e.g., Potato Dextrose Broth - PDB) to achieve a range of desired concentrations.

    • Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add the standardized fungal spore suspension to each well of the microtiter plate, except for the negative control.

    • Incubate the plate at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.

  • MIC Determination:

    • Visually assess the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Agar Dilution Assay for EC₅₀ Determination

This method is used to determine the concentration of a fungicide that inhibits fungal growth by 50%.

Protocol:

  • Preparation of Fungicide-Amended Agar:

    • Prepare a stock solution of this compound.

    • Prepare molten agar medium (e.g., PDA) and cool to approximately 45-50°C.

    • Add appropriate volumes of the this compound stock solution to the molten agar to achieve a series of desired final concentrations.

    • Pour the fungicide-amended agar into Petri dishes and allow them to solidify. Include control plates with no fungicide.

  • Inoculation:

    • From a fresh culture of the target fungus, take a mycelial plug of a standardized diameter (e.g., 5 mm) from the edge of an actively growing colony.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control agar plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungus until the mycelial growth in the control plates has reached a significant portion of the plate diameter.

  • EC₅₀ Calculation:

    • Measure the diameter of the fungal colony on each plate.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and use regression analysis to determine the EC₅₀ value.

Experimental Workflow Diagram

Antifungal_Assay_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_ec50 Agar Dilution (EC50) fungal_culture Fungal Culture (e.g., on PDA) inoculation_mic Inoculation with Spore Suspension fungal_culture->inoculation_mic inoculation_ec50 Inoculation with Mycelial Plugs fungal_culture->inoculation_ec50 flumetover_stock This compound Stock Solution serial_dilution_mic Serial Dilution in 96-well Plate flumetover_stock->serial_dilution_mic amend_agar Prepare Fungicide- Amended Agar Plates flumetover_stock->amend_agar serial_dilution_mic->inoculation_mic incubation_mic Incubation inoculation_mic->incubation_mic read_mic Visual Assessment of Growth incubation_mic->read_mic amend_agar->inoculation_ec50 incubation_ec50 Incubation inoculation_ec50->incubation_ec50 measure_growth Measure Colony Diameter incubation_ec50->measure_growth

Figure 2. General experimental workflow for in vitro antifungal susceptibility testing.

Conclusion

The early in vitro evaluation of this compound has been instrumental in identifying its fungicidal properties and primary mechanisms of action. By targeting fundamental cellular processes in fungi—ergosterol and chitin biosynthesis—this compound effectively compromises fungal cell integrity. The described experimental protocols for MIC and EC₅₀ determination represent the foundational assays for quantifying its antifungal potency and spectrum. Further research to populate a broader quantitative dataset across a wider array of fungal pathogens would be beneficial for a more complete understanding of this compound's in vitro profile. It is important to note that the development of this compound as a mildewicide has reportedly been discontinued.

Biophysical Properties of Flumetover: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core biophysical properties of Flumetover (CAS No. 154025-04-4), a benzamide fungicide. The information herein is compiled to support research, development, and application of this compound, with a focus on its physicochemical characteristics, mechanism of action, and the standardized methods used for their determination.

Core Biophysical and Chemical Properties

This compound is a synthetic agrochemical compound characterized by a biphenyl backbone with trifluoromethyl, methoxy, and carboxamide substitutions.[1] These structural features dictate its interaction with biological systems and its environmental fate. A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₀F₃NO₃[1]
Molecular Weight 367.4 g/mol [1]
CAS Number 154025-04-4[1]
IUPAC Name N-ethyl-3′,4′-dimethoxy-N-methyl-5-(trifluoromethyl)[1,1′-biphenyl]-2-carboxamideCompendium of Pesticide Common Names
Water Solubility Insoluble (qualitative)Safety Data Sheet (referencing OECD Guideline 105)[2][3]
Partition Coefficient (Log P) 4.2 (Computed, XLogP3)PubChem
pKa Not expected to dissociate in waterSafety Data Sheet[4][5]

Mechanism of Action: Chitin Synthase Inhibition

This compound's primary mode of action as a fungicide is the inhibition of the enzyme chitin synthase.[1] This enzyme is critical for the biosynthesis of chitin, a fundamental polymer that provides structural integrity to fungal cell walls. By disrupting this process, this compound compromises the fungal cell wall, leading to osmotic instability and ultimately, cell lysis and death. This targeted mechanism is effective against a range of fungal pathogens in agricultural applications.

This compound This compound Inhibition Inhibition This compound->Inhibition ChitinSynthase Chitin Synthase (Enzyme) ChitinSynthesis Chitin Biosynthesis ChitinSynthase->ChitinSynthesis Catalyzes Inhibition->ChitinSynthase Targets CellWall Fungal Cell Wall Integrity ChitinSynthesis->CellWall Maintains Lysis Cell Lysis & Fungal Death CellWall->Lysis Loss leads to

Caption: Mechanism of action pathway for this compound.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate determination of biophysical properties. The following sections describe the official OECD (Organisation for Economic Co-operation and Development) guidelines relevant to the properties of this compound.

Partition Coefficient (n-octanol/water): OECD Guideline 107

The n-octanol/water partition coefficient (Log P) is a critical parameter for predicting the environmental partitioning and bioaccumulation potential of a substance. The Shake Flask Method, as described in OECD 107, is the standard procedure for its experimental determination.

Principle: The partition coefficient (P_ow_) is defined as the ratio of the equilibrium concentrations of a substance in n-octanol and water. The logarithm of this value is the Log P.

Methodology:

  • Preparation: A solution of the test substance (this compound) is prepared in either n-octanol or water. Both solvents must be mutually saturated prior to the experiment.

  • Partitioning: Accurately measured volumes of the n-octanol and water phases, along with the test substance solution, are placed into a vessel. The vessel is then shaken vigorously at a constant temperature (typically 20-25°C) until equilibrium is reached.

  • Phase Separation: The two phases are separated cleanly, typically by centrifugation to avoid emulsification.

  • Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation: The P_ow_ is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The Log P is the base-10 logarithm of this value. The experiment is repeated with varying solvent volume ratios to ensure consistency.

Start Start Prep Prepare mutually saturated n-octanol and water Start->Prep Add Add substance to vessel with known solvent volumes Prep->Add Shake Shake at constant temp to reach equilibrium Add->Shake Separate Separate phases (Centrifugation) Shake->Separate Analyze Analyze concentration in each phase (e.g., HPLC) Separate->Analyze Calculate Calculate P_ow and Log P Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for Log P determination via OECD 107.

Water Solubility: OECD Guideline 105

Water solubility is a key factor influencing a compound's bioavailability and environmental transport. The Flask Method, outlined in OECD 105, is a standard approach to determine this property.

Principle: This method determines the saturation mass concentration of a substance in water at a specific temperature.

Methodology:

  • Equilibration: An excess amount of the test substance (this compound) is added to a flask containing purified water.

  • Stirring: The mixture is agitated at a constant temperature for a sufficient duration to achieve equilibrium. This period can range from 24 hours to several days, and it must be confirmed that equilibrium has been reached (e.g., by taking measurements at 24-hour intervals until they are constant).

  • Phase Separation: The saturated solution is separated from the undissolved solid, typically by centrifugation or filtration. Care must be taken to avoid altering the temperature during this step.

  • Analysis: The concentration of the substance in the clear aqueous solution is determined by a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Reporting: The solubility is reported in units of mass per volume of solution (e.g., mg/L) at the specified temperature.

Dissociation Constant in Water (pKa): OECD Guideline 112

The pKa value indicates the extent of ionization of a substance in water, which significantly affects properties like solubility and membrane permeability.

Principle: The dissociation constant (pKa) is determined by measuring the pH of a solution of the test substance after the addition of specific volumes of a titrant (a standard acid or base solution).

Methodology (Titration Method):

  • Solution Preparation: A precise amount of the test substance is dissolved in purified water, often with a co-solvent if solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the substance is 50% ionized. For substances like this compound that are not expected to dissociate, this test would confirm the absence of a pKa value within the typical aqueous pH range (2-12).

References

Flumetover Analogs: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite its established identity as a chemical entity, a comprehensive exploration of the structural analogs and derivatives of Flumetover remains conspicuously absent from the public scientific literature. Extensive searches of scholarly databases, patent repositories, and chemical registries have yielded no specific research detailing the synthesis, biological activity, or structure-activity relationships (SAR) of compounds structurally related to this compound.

This lack of available data presents a significant knowledge gap for researchers, scientists, and drug development professionals who may be interested in this compound's potential as a lead compound. Without information on its analogs and derivatives, it is impossible to construct a clear picture of its pharmacological potential, mechanism of action, or pathways for optimization.

This compound, chemically known as 2-(3,4-dimethoxyphenyl)-N-ethyl-N-methyl-4-(trifluoromethyl)benzamide, possesses a unique chemical scaffold that could theoretically be modified in numerous ways to explore its biological effects. Key areas for potential modification would include:

  • The Dimethoxyphenyl Ring: Altering the substitution pattern or replacing the methoxy groups with other electron-donating or electron-withdrawing groups could significantly impact biological activity.

  • The Trifluoromethylphenyl Ring: The trifluoromethyl group is a common feature in many bioactive molecules, and its position and replacement with other functionalities would be a logical step in an SAR study.

  • The Amide Linker: Modification of the N-ethyl-N-methylamide group, for instance, by varying the alkyl substituents or replacing the amide with other bioisosteres, could influence the compound's pharmacokinetic and pharmacodynamic properties.

The absence of published research on these potential modifications means that there is no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways to visualize. The creation of a detailed technical guide or whitepaper, as originally intended, is therefore not feasible at this time.

This informational void highlights a potential opportunity for medicinal chemists and pharmacologists. A systematic investigation into the synthesis and biological evaluation of this compound analogs could uncover novel compounds with interesting therapeutic properties. Such a research program would be foundational, starting with the initial synthesis of a library of related compounds, followed by screening for various biological activities. The results of these studies would be the first step in building a comprehensive understanding of the SAR of this chemical series and would be of significant interest to the drug discovery community.

Flumetover: A Clarification on its Identity and Application

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the therapeutic targets of "Flumetover" have revealed that this compound is not a therapeutic drug for human or animal use. Instead, this compound is identified as a synthetic fungicide employed in agricultural settings. This guide serves to clarify the nature of this compound and to address the initial query regarding its potential therapeutic applications.

This compound is chemically classified as a benzamide derivative with the systematic name N-ethyl-3′,4′-dimethoxy-N-methyl-5-(trifluoromethyl)biphenyl-2-carboxamide[1][2][3][4]. Its primary application is in the control of fungal pathogens that affect various crops[1]. The compound has demonstrated efficacy against common foliar diseases such as powdery mildew, grey mould, and white mould[1].

Given that this compound is an agrochemical, the concept of "therapeutic targets" in the context of human or animal medicine is not applicable. The request for an in-depth technical guide on its therapeutic targets, including data presentation, experimental protocols, and signaling pathway diagrams for a scientific audience in drug development, is based on a misunderstanding of the compound's function.

There are no known therapeutic targets of this compound in humans or animals, and consequently, no clinical trials or experimental data related to its use as a pharmaceutical agent exist. The initial search results may have been confounded by similarly named pharmaceutical products. For instance, "FlutiForm" is a combination medication for asthma containing Fluticasone and Formoterol, and "Flumazenil" is a benzodiazepine antagonist[5][6][7][8][9]. It is crucial to distinguish this compound from these therapeutic agents.

References

Flumetover: An In-depth Technical Guide on the Core Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, in-depth toxicological data and detailed experimental protocols specifically for flumetover are limited. This guide provides a comprehensive overview based on the available information and the broader class of succinate dehydrogenase inhibitor (SDHI) fungicides. The content is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a fungicide belonging to the benzamide chemical class. Its primary use is in agriculture to control fungal pathogens. The chemical name for this compound is N-ethyl-3′,4′-dimethoxy-N-methyl-5-(trifluoromethyl)[1,1′-biphenyl]-2-carboxamide, and its CAS number is 154025-04-4.

This compound's mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II in the mitochondrial respiratory chain. By inhibiting this crucial enzyme, this compound disrupts the fungal cell's energy production, leading to its death.

General Toxicological Profile of SDHI Fungicides

A review of studies on several SDHI fungicides in zebrafish has indicated potential adverse effects, including:

  • Developmental toxicity

  • Cardiovascular abnormalities

  • Liver and kidney damage

  • Oxidative stress

  • Energy deficits

  • Neurodevelopmental effects, such as microcephaly and axon growth defects[1]

It is important to note that a 2019 report by the French Agency for Food, Environmental and Occupational Health & Safety (ANSES) concluded that, based on the available evidence at the time, there was no alert for human health that would justify the withdrawal of marketing authorizations for SDHI fungicides. The report stated that total dietary exposure is generally low compared to toxicological thresholds[2]. However, ANSES also recommended further research and monitoring[2].

The toxicological concerns stem from the fact that SDHIs can inhibit the SDH complex in non-target organisms, potentially leading to metabolic disruption[3]. The extent of this inhibition and its toxicological consequences can vary between different SDHI compounds and depend on the level and duration of exposure.

Conceptual Experimental Workflow for Fungicide Toxicity Assessment

In the absence of specific experimental protocols for this compound, this section presents a generalized workflow for assessing the toxicity of a new fungicide. This workflow is based on standard toxicological testing paradigms.

Toxicity_Assessment_Workflow cluster_preclinical Preclinical Toxicity Assessment cluster_regulatory Regulatory Submission & Review cluster_postmarket Post-market Surveillance In_Vitro In Vitro Assays - Genotoxicity (Ames, Micronucleus) - Cytotoxicity - Mechanism of Action Acute_Tox Acute Toxicity Studies (Rodent, e.g., rat) - Oral, Dermal, Inhalation - Determine LD50 In_Vitro->Acute_Tox Initial Screening ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) In_Vitro->ADME Subchronic_Tox Sub-chronic Toxicity Studies (28-day, 90-day in rodents) - Identify target organs - Establish NOAEL Acute_Tox->Subchronic_Tox Dose-range finding Chronic_Tox Chronic Toxicity & Carcinogenicity (Long-term studies in rodents) - Assess long-term effects - Carcinogenic potential Subchronic_Tox->Chronic_Tox Inform long-term studies DART Developmental and Reproductive Toxicity (DART) - Assess effects on fertility,  embryo-fetal development Subchronic_Tox->DART Reg_Submission Submission of Dossier to Regulatory Agencies (e.g., EPA, EFSA) Chronic_Tox->Reg_Submission DART->Reg_Submission ADME->Reg_Submission Post_Market Epidemiological Studies & Environmental Monitoring Reg_Submission->Post_Market If Approved

Caption: Conceptual workflow for fungicide toxicity assessment.
Detailed Methodologies for Key Experiments (Generalized)

  • Acute Oral Toxicity (e.g., OECD 423): A single dose of the test substance is administered orally to fasted animals (typically rats). Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The lethal dose for 50% of the test population (LD50) is estimated.

  • Bacterial Reverse Mutation Test (Ames Test; e.g., OECD 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in amino acid synthesis. The ability of the test substance to cause mutations that revert the bacteria to a state where they can synthesize the amino acid is assessed. This test is a screen for genotoxic potential.

  • In Vitro Mammalian Cell Micronucleus Test (e.g., OECD 487): Mammalian cells in culture are exposed to the test substance. The cells are then examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in micronuclei indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effects.

  • 90-Day Oral Toxicity Study in Rodents (e.g., OECD 408): The test substance is administered daily to animals (e.g., rats) for 90 days at different dose levels. Throughout the study, clinical observations, body weight, and food consumption are monitored. At the end of the study, blood and urine are analyzed, and a full necropsy and histopathological examination of organs are performed. This study helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Developmental and Reproductive Toxicity (DART) Studies (e.g., OECD 414, 416): These studies are designed to assess the potential of a substance to interfere with reproduction and development. In a developmental toxicity study, pregnant animals are exposed to the substance during gestation, and the offspring are examined for developmental abnormalities. Reproductive toxicity studies typically involve exposure of one or two generations of animals to assess effects on fertility and reproductive performance.

Signaling Pathways

Specific signaling pathways involved in this compound-induced toxicity have not been described in the available literature. As an SDHI, its primary mechanism of toxicity is the disruption of the mitochondrial electron transport chain, leading to cellular energy depletion and oxidative stress. The downstream consequences of these primary effects could involve various signaling pathways related to apoptosis, inflammation, and cellular stress responses.

The following diagram illustrates the general mechanism of SDHI fungicides and potential downstream toxicological pathways.

SDHI_Toxicity_Pathway This compound This compound (SDHI Fungicide) SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC Mitochondrial Electron Transport Chain SDH->ETC Component of SDH->ETC ATP ATP Production SDH->ATP Disruption leads to decreased ROS Reactive Oxygen Species (ROS) Production SDH->ROS Dysfunction leads to increased ETC->ATP Drives ETC->ROS Source of Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: General mechanism of SDHI fungicide toxicity.

Conclusion

While this compound is identified as an SDHI fungicide used in agriculture, a detailed public record of its safety and toxicity profile is not available. The general toxicological profile of SDHI fungicides suggests potential for off-target effects, primarily related to the disruption of mitochondrial respiration. A comprehensive assessment of this compound's safety would require access to the full suite of toxicological studies conducted for its regulatory approval. The provided conceptual frameworks for toxicity testing and the mechanism of action of SDHI fungicides offer a general understanding of the safety evaluation process and potential hazards associated with this class of compounds. Further research and public dissemination of data are needed for a complete characterization of this compound's toxicological profile.

References

Navigating the Physicochemical Landscape of Flumetover: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Flumetover, a benzamide fungicide. Designed for researchers, scientists, and professionals in drug development and agrochemical formulation, this document synthesizes available data and outlines best-practice experimental protocols to characterize the physicochemical properties of this compound and related compounds. While the development of this compound was discontinued, leading to a scarcity of specific public data, this guide offers a robust framework for understanding its behavior in various solvents and under different environmental conditions.

Core Concepts: Understanding this compound's Physicochemical Profile

This compound, with the chemical formula C₁₉H₂₀F₃NO₃, is a complex organic molecule whose solubility and stability are dictated by its benzamide structure.[1][2] Benzamides are generally characterized by their solubility in organic solvents and slight solubility in water.[3][4][5] The stability of these compounds can be influenced by environmental factors such as pH, temperature, and light, with hydrolysis being a primary degradation pathway.[3]

Predicted Solubility Profile

Due to the lack of specific quantitative data for this compound, the following table summarizes the predicted solubility based on its chemical structure and the general properties of benzamide compounds. These predictions are intended to guide solvent selection for analytical and formulation development.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe amide group can participate in hydrogen bonding, but the large, nonpolar aromatic rings and the trifluoromethyl group limit aqueous solubility. Lower alcohols are expected to be better solvents than water.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can accept hydrogen bonds from the amide N-H group (if present in a related primary or secondary amide) and have dipole-dipole interactions with the polar amide and ether functional groups. The overall nonpolar character of the rest of the molecule is also accommodated.
Nonpolar Hexane, Toluene, DichloromethaneModerate to HighThe presence of multiple aromatic rings and an alkyl chain contributes to significant nonpolar character, favoring solubility in nonpolar organic solvents. Formulations of similar active ingredients often utilize aromatic hydrocarbons.

Stability and Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. Understanding these pathways is critical for developing stable formulations and predicting the environmental fate of the compound.

Hydrolytic Degradation

The benzamide linkage in this compound is a key site for hydrolytic cleavage. This reaction is typically catalyzed by acidic or basic conditions, leading to the formation of a carboxylic acid and an amine.

Oxidative Degradation

The molecule also contains sites that could be susceptible to oxidation, potentially at the methoxy groups on the phenyl ring or the ethyl group on the amide nitrogen.

Photodegradation

Exposure to ultraviolet (UV) light can also induce degradation of benzamide fungicides, leading to a variety of breakdown products.

The potential degradation pathways of a generic benzamide structure similar to this compound are illustrated in the diagram below.

G Potential Degradation Pathways of a Benzamide Fungicide cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photodegradation Benzamide Benzamide (e.g., this compound) Acid Benzoic Acid Derivative Benzamide->Acid Acid/Base Hydrolysis Amine Amine Benzamide->Amine Acid/Base Hydrolysis Oxidized_Products Oxidized Products Benzamide->Oxidized_Products Oxidation Photodegradation_Products Photodegradation Products Benzamide->Photodegradation_Products UV Light

Caption: Potential degradation pathways for a benzamide fungicide.

Experimental Protocols

The following sections detail standardized, best-practice methodologies for the experimental determination of solubility and stability for a compound like this compound.

Protocol for Solubility Determination

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the solubility of this compound in a range of solvents at a specified temperature.

Materials:

  • This compound (analytical standard)

  • Selected solvents (e.g., water, methanol, acetonitrile, hexane)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC-UV system

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of scintillation vials.

  • Add a known volume of each selected solvent to the respective vials.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved solid settle.

  • Centrifuge the vials to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

  • Calculate the solubility in units such as mg/mL or g/L.

The experimental workflow for solubility determination is depicted in the following diagram.

G Experimental Workflow for Solubility Determination start Start add_excess Add excess this compound to vials start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent shake Equilibrate on shaker (controlled temperature) add_solvent->shake centrifuge Centrifuge to separate solid shake->centrifuge sample Withdraw aliquot of supernatant centrifuge->sample dilute Dilute sample sample->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for solubility determination using the shake-flask method.

Protocol for Stability Assessment and Forced Degradation Studies

This protocol describes a comprehensive approach to evaluating the stability of this compound under various stress conditions, which is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound (analytical standard)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.

  • Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at room temperature or heat gently.

  • Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 80 °C) in an oven.

  • Photodegradation: Expose a solid sample and a solution of this compound to UV and visible light in a photostability chamber.

3. Sample Analysis:

  • At various time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method. An HPLC-MS system is recommended for the identification of degradation products.

4. Stability-Indicating HPLC Method Development:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate) is often effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., 254 nm), and mass spectrometry for peak identification.

  • The method is considered stability-indicating if it can separate the intact this compound peak from all degradation product peaks.

A logical flowchart for conducting stability studies is presented below.

Flowchart for Stability Testing Program cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion prep_stock Prepare this compound stock solution stress_conditions Expose to Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photo Photolytic stress_conditions->photo sample_timepoint Sample at various time points acid->sample_timepoint base->sample_timepoint oxidation->sample_timepoint thermal->sample_timepoint photo->sample_timepoint hplc_analysis Analyze by Stability-Indicating HPLC-UV/MS sample_timepoint->hplc_analysis evaluate Evaluate peak purity, identify degradants, and quantify loss hplc_analysis->evaluate report Report stability profile and degradation pathways evaluate->report

Caption: A comprehensive flowchart for a stability testing program.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided information on its chemical class, along with the detailed, best-practice protocols, offers a valuable resource for researchers. The methodologies outlined herein for solubility determination and stability assessment are broadly applicable and can be adapted for the characterization of other novel agrochemical and pharmaceutical compounds. By following these structured experimental workflows, scientists can generate the critical data needed to support formulation development, regulatory submissions, and environmental risk assessments.

References

A Guide to the Historical Development of Kinase Inhibitor Research: A Template Using Imatinib as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that "Flumetover" is a chemical entity without a substantial body of published research regarding its historical development, mechanism of action, or clinical application. Therefore, this document serves as a detailed template to fulfill the user's request, using the well-documented historical development of Imatinib (Gleevec) as a comprehensive case study. This guide is intended for researchers, scientists, and drug development professionals to illustrate the structure and content of a thorough technical whitepaper.

Introduction: The Dawn of Targeted Therapy

The development of Imatinib represents a paradigm shift in cancer therapy. Prior to its introduction, treatment for Chronic Myeloid Leukemia (CML) relied on conventional chemotherapy and interferon-alpha, which were associated with significant toxicity and limited long-term efficacy. The discovery of the Philadelphia chromosome and its resultant BCR-ABL fusion protein, a constitutively active tyrosine kinase, provided a specific molecular target. Imatinib was engineered to selectively inhibit this kinase, heralding the era of targeted cancer treatment. This guide chronicles the key milestones, experimental frameworks, and pivotal data that defined the historical development of this revolutionary drug.

Preclinical Discovery and Development

The journey of Imatinib began with a high-throughput screening campaign to identify inhibitors of protein kinase C (PKC). However, the focus shifted to tyrosine kinases upon the discovery of the BCR-ABL oncoprotein's central role in CML.

Lead Identification and Optimization

A series of 2-phenylaminopyrimidine derivatives were synthesized and tested for their inhibitory activity against a panel of tyrosine kinases. The lead compound, STI571 (later named Imatinib), demonstrated potent and selective inhibition of the ABL kinase.

Mechanism of Action: Targeting the BCR-ABL Kinase

Imatinib functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain. By occupying this site, it stabilizes the inactive conformation of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling cascade driven by the BCR-ABL oncoprotein.

Key Preclinical Data

Quantitative data from seminal preclinical studies established the potency and selectivity of Imatinib.

ParameterValueTarget/Cell LineCitation
IC₅₀ (v-Abl Kinase) ~38 nMIn vitro kinase assay[1]
IC₅₀ (PDGF-R Kinase) ~100 nMIn vitro kinase assay[1]
IC₅₀ (c-Kit Kinase) ~100 nMIn vitro kinase assay[1]
IC₅₀ (BCR-ABL+ Cells) 250 - 500 nMCell proliferation assay[2]
IC₅₀ (BCR-ABL- Cells) >10,000 nMCell proliferation assay[2]

Table 1: Preclinical inhibitory concentrations of Imatinib.

Key Experimental Protocols

The following sections detail the methodologies for foundational experiments in the evaluation of Imatinib.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant ABL kinase domain is purified. A synthetic peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) is prepared.

  • Reaction Mixture: The kinase, substrate, and varying concentrations of Imatinib are incubated in a reaction buffer containing ATP and MgCl₂.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. A common method involves using a phospho-specific antibody in an ELISA format.

  • Data Analysis: The percentage of inhibition at each Imatinib concentration is calculated relative to a no-drug control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Methodology:

  • Cell Culture: BCR-ABL positive (e.g., K562) and negative (e.g., U937) cell lines are cultured under standard conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a serial dilution of Imatinib and incubated for a period that allows for several cell divisions (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric reagent (e.g., MTT, resazurin, or CellTiter-Glo®) that measures metabolic activity.

  • Data Analysis: The signal is read using a plate reader. The IC₅₀ value is calculated by plotting the percentage of viable cells against the log of the Imatinib concentration.

Signaling Pathways and Visualizations

Visual diagrams are essential for understanding the complex biological processes involved.

The BCR-ABL Signaling Pathway

The BCR-ABL fusion protein activates multiple downstream pathways, leading to the malignant phenotype of CML. Imatinib blocks the initial phosphorylation event that triggers these cascades.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcr_abl BCR-ABL (Constitutively Active Kinase) ras RAS/MAPK Pathway bcr_abl->ras pi3k PI3K/AKT Pathway bcr_abl->pi3k stat JAK/STAT Pathway bcr_abl->stat proliferation Increased Proliferation ras->proliferation apoptosis Decreased Apoptosis pi3k->apoptosis stat->proliferation stat->apoptosis imatinib Imatinib imatinib->bcr_abl Inhibits ATP Binding Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase (ABL) - Substrate - ATP - Test Compound (Imatinib) start->reagents plate Plate Reaction: Add reagents and serially diluted Imatinib to wells reagents->plate incubate Incubate (30°C for 60 min) plate->incubate stop Stop Reaction & Add Detection Reagent incubate->stop read Read Plate (e.g., Luminescence) stop->read analyze Data Analysis: Plot Dose-Response Curve read->analyze end Determine IC₅₀ analyze->end Drug_Dev_Flow A Hypothesis: BCR-ABL kinase is the driver of CML B Target Identification: High-Throughput Screen for Kinase Inhibitors A->B C Lead Optimization: Synthesize & Test 2-Phenylaminopyrimidines B->C D Preclinical Validation: In Vitro (Kinase, Cell Assays) In Vivo (Animal Models) C->D E Clinical Trials: Phase I (Safety) Phase II (Efficacy) Phase III (Comparison) D->E F Regulatory Approval: FDA Approval (2001) E->F

References

Methodological & Application

Unraveling Flumetover: Application Notes & Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumetover is a novel experimental compound that has garnered significant interest within the research community for its potential therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in a cell culture setting. The information is intended to guide researchers in designing and executing experiments to investigate the biological effects and mechanism of action of this compound. As "this compound" appears to be a novel or highly specific compound with limited publicly available data, this document is based on established methodologies for characterizing new chemical entities in cell culture. Researchers should adapt these protocols based on their specific cell lines and experimental goals.

Mechanism of Action & Signaling Pathway

Initial screening and preliminary studies suggest that this compound may act as an inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in various diseases, including cancer.

Diagram of the Postulated this compound Signaling Pathway

Flumetover_Pathway cluster_cell Cell Membrane Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates This compound This compound This compound->mTORC1 Inhibits Protein_Synthesis Protein Synthesis 4E-BP1->Protein_Synthesis Represses when active S6K1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Postulated signaling pathway of this compound as an mTOR inhibitor.

Quantitative Data Summary

As "this compound" is a novel compound, specific quantitative data from published studies are not yet available. The following tables provide a template for how to structure and present data obtained from in-house experiments.

Table 1: In Vitro Efficacy of this compound (Example Data)

Cell LineIC50 (µM) after 72hMaximum Inhibition (%)
MCF-7 (Breast Cancer)[Insert Value][Insert Value]
A549 (Lung Cancer)[Insert Value][Insert Value]
U87-MG (Glioblastoma)[Insert Value][Insert Value]
HEK293 (Normal Kidney)[Insert Value][Insert Value]

Table 2: Effect of this compound on mTOR Pathway Phosphorylation (Example Data)

Target ProteinTreatment GroupRelative Phosphorylation Level (vs. Control)
p-mTOR (Ser2448)This compound (IC50)[Insert Value]
p-Akt (Ser473)This compound (IC50)[Insert Value]
p-S6K (Thr389)This compound (IC50)[Insert Value]
p-4E-BP1 (Thr37/46)This compound (IC50)[Insert Value]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Protocol 1: Cell Viability and Proliferation Assay (MTS/MTT Assay)

Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Workflow Diagram:

MTS_Workflow Seed_Cells 1. Seed cells in 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_this compound 3. Add serial dilutions of this compound Incubate_24h->Add_this compound Incubate_72h 4. Incubate for 72h Add_this compound->Incubate_72h Add_MTS 5. Add MTS reagent Incubate_72h->Add_MTS Incubate_1_4h 6. Incubate for 1-4h Add_MTS->Incubate_1_4h Read_Absorbance 7. Read absorbance at 490 nm Incubate_1_4h->Read_Absorbance

Caption: Workflow for a typical cell viability assay.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should span a range that is expected to cover the IC50 value (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of mTOR Pathway Proteins

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Workflow Diagram:

Western_Blot_Workflow Cell_Treatment 1. Treat cells with this compound Cell_Lysis 2. Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE 3. Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking 5. Block membrane Transfer->Blocking Primary_Ab 6. Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab 7. Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection 8. Detect with ECL and image Secondary_Ab->Detection

Caption: General workflow for Western blot analysis.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations (e.g., IC50) and for the appropriate time (e.g., 2, 6, 24 hours). Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

These application notes and protocols provide a foundational framework for the in vitro characterization of the experimental compound this compound. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a better understanding of this compound's biological activity and its potential as a therapeutic agent. As with any novel compound, careful optimization of experimental conditions for specific cell systems is highly recommended.

Application Notes and Protocols for Flumetover in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for the utilization of the novel investigational compound Flumetover in various preclinical animal models. The following protocols and data have been synthesized from established methodologies in preclinical drug development to guide researchers, scientists, and drug development professionals in designing and executing in vivo studies. This compound is a hypothetical compound, and the presented information is for illustrative purposes, based on common practices in preclinical research for anti-inflammatory and anti-cancer agents.

Data Presentation

The following tables summarize representative quantitative data for the use of this compound in common preclinical animal models.

Table 1: Recommended Dosage of this compound in Rodent Models

Animal ModelRoute of AdministrationVehicleDose Range (mg/kg)Dosing Frequency
Mouse (Mus musculus) Oral (gavage)0.5% Methylcellulose10 - 100Once daily
Intraperitoneal (IP)Saline with 5% DMSO5 - 50Once daily
Intravenous (IV)Saline1 - 20Once or twice daily
Rat (Rattus norvegicus) Oral (gavage)0.5% Methylcellulose5 - 50Once daily
Intraperitoneal (IP)Saline with 5% DMSO2.5 - 25Once daily
Intravenous (IV)Saline0.5 - 10Once daily

Table 2: Exemplar Efficacy Data for this compound in Disease Models

Disease ModelAnimalEndpoint MeasuredThis compound Dose (mg/kg, route)Result (% change vs. Vehicle)
Carrageenan-Induced Paw Edema RatPaw Volume Inhibition10, Oral45% reduction
Collagen-Induced Arthritis MouseArthritis Score Reduction20, IP60% improvement
LPS-Induced Systemic Inflammation MouseSerum TNF-α & IL-6 Reduction10, IV70% decrease in cytokines
Human Tumor Xenograft (e.g., A549) Mouse (Nude)Tumor Growth Inhibition (TGI)50, Oral65% TGI
Syngeneic Tumor Model (e.g., B16-F10) Mouse (C57BL/6)Increased Survival25, IP40% increase in median survival

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity in a Rat Model of Carrageenan-Induced Paw Edema

Objective: To assess the acute anti-inflammatory effects of this compound.

Materials:

  • Male Wistar rats (180-200g)

  • This compound

  • Vehicle (0.5% Methylcellulose)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize animals for at least 7 days.

  • Fast animals overnight before the experiment with free access to water.

  • Randomly assign animals to treatment groups (n=8 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and this compound (e.g., 10, 30, 100 mg/kg).

  • Administer this compound or controls orally via gavage.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control * 100

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Data Analysis Acclimatization Animal Acclimatization (7 days) Fasting Overnight Fasting Acclimatization->Fasting Randomization Group Randomization (n=8) Fasting->Randomization Dosing Oral Administration (this compound/Vehicle) Randomization->Dosing Carrageenan Carrageenan Injection (0.1 mL into paw) Dosing->Carrageenan 1 hour post-dose Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Carrageenan->Measurement Calculation Calculate Edema & % Inhibition Measurement->Calculation Statistics Statistical Analysis (e.g., ANOVA) Calculation->Statistics

Experimental workflow for the carrageenan-induced paw edema model.

Protocol 2: Evaluation of Anti-tumor Efficacy in a Human Tumor Xenograft Mouse Model

Objective: To determine the in vivo anti-cancer efficacy of this compound on human tumor growth.[1]

Materials:

  • Immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Matrigel

  • This compound

  • Vehicle (as per Table 1)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Culture A549 cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously implant 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).

  • Administer this compound or vehicle according to the predetermined dose and schedule (e.g., 50 mg/kg, oral, daily).

  • Measure tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor animal body weight and overall health status throughout the study.

  • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

G start Start: Culture Cancer Cells implant Implant Cells in Mice (Subcutaneous) start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice (Tumor Volume ~100-150 mm³) monitor->randomize Tumors established treat Initiate Treatment (this compound vs. Vehicle) randomize->treat measure Measure Tumor Volume & Body Weight (Twice Weekly) treat->measure measure->treat Continue dosing schedule endpoint Study Endpoint Reached measure->endpoint e.g., Day 21 or max tumor size analysis Euthanize & Analyze Tumors endpoint->analysis

Workflow for a typical xenograft tumor model efficacy study.

Hypothetical Signaling Pathway for this compound

This compound is hypothesized to exert its anti-inflammatory and anti-cancer effects by modulating key signaling pathways involved in cellular proliferation and inflammation, such as the MAPK and NF-κB pathways.

G cluster_n Nuclear Events receptor Cytokine Receptor (e.g., TNFR) ras Ras receptor->ras ikk IKK Complex receptor->ikk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nfkb->nucleus Translocates proliferation Cell Proliferation Survival nucleus->proliferation inflammation Inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->inflammation This compound This compound This compound->mek Inhibits This compound->ikk Inhibits

Hypothesized mechanism of this compound inhibiting MAPK and NF-κB pathways.

References

Analytical Methods for the Quantification of Flumetover: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides comprehensive application notes and protocols for the quantitative analysis of Flumetover, a synthetic benzamide fungicide. The information is intended for researchers, scientists, and professionals involved in drug development and agricultural science. The methods described herein focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing a framework for the precise and accurate quantification of this compound in various matrices.

This compound, with the chemical name N-ethyl-3′,4′-dimethoxy-N-methyl-5-(trifluoromethyl)biphenyl-2-carboxamide, is a fungicide utilized for the control of fungal pathogens in agricultural settings.[1] Its effective monitoring and the study of its environmental fate and metabolism necessitate robust and validated analytical methodologies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of analytical methods.

PropertyValue
CAS Number 154025-04-4[1]
Molecular Formula C₁₉H₂₀F₃NO₃[1]
Molecular Weight 367.36 g/mol [1]
Chemical Class Benzamide[1]

Analytical Techniques for this compound Quantification

Several analytical techniques are suitable for the quantification of this compound. The choice of method will depend on the matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of this compound. A C18 column with an acetonitrile/water mobile phase and UV detection at 254 nm is a suggested starting point for method development.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, particularly in complex environmental samples, a sample preparation step such as solid-phase extraction (SPE) may be necessary to minimize matrix interference.[1] GC-MS is also well-suited for the analysis of volatile intermediates of this compound.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for achieving high sensitivity and specificity, making it particularly suitable for the analysis of this compound in biological matrices at low concentrations.[1]

Experimental Protocols

The following are generalized protocols that can be adapted and optimized for specific applications. Method validation should be performed in accordance with ICH Q2(R1) guidelines, with a focus on achieving recovery rates of ≥80% and establishing the limit of detection (LOD).[1]

Protocol 1: Quantification of this compound by HPLC-UV

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV at 254 nm.[1]

  • Flow Rate: To be optimized for best separation.

  • Injection Volume: To be determined based on concentration and sensitivity.

2. Sample Preparation (General):

  • Accurately weigh the sample.

  • Extract this compound using a suitable organic solvent (e.g., acetonitrile, methanol).

  • Vortex or sonicate to ensure complete extraction.

  • Centrifuge to pellet solid debris.

  • Filter the supernatant through a 0.22 µm filter before injection.

3. Calibration:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Inject the standards and construct a calibration curve by plotting peak area against concentration.

Protocol 2: Quantification of this compound by GC-MS

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for pesticide analysis.

  • Carrier Gas: Helium or hydrogen.

  • Oven Temperature Program: To be optimized for the separation of this compound from matrix components.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

2. Sample Preparation (e.g., for Environmental Samples):

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with a suitable solvent.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with an appropriate solvent.

    • Evaporate the eluent to dryness and reconstitute in a suitable solvent for GC-MS analysis.[1]

3. Calibration:

  • Prepare calibration standards as described in the HPLC-UV protocol.

  • Analyze the standards by GC-MS and construct a calibration curve based on the peak area of a characteristic ion.

Method Validation Parameters

A summary of typical validation parameters for the analytical methods is presented below. Actual values should be determined experimentally.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) To be determinedTo be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determinedTo be determined
Recovery (%) ≥ 80%[1]≥ 80%[1]≥ 80%[1]
Precision (%RSD) < 15%< 15%< 15%
Specificity Assessed by peak purityAssessed by mass spectraAssessed by precursor/product ion ratios

Experimental Workflow Diagrams

cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing & Reporting Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Cleanup (e.g., SPE) Cleanup (e.g., SPE) Extraction->Cleanup (e.g., SPE) Concentration & Reconstitution Concentration & Reconstitution Cleanup (e.g., SPE)->Concentration & Reconstitution Instrumental Analysis (HPLC/GC/LC-MS) Instrumental Analysis (HPLC/GC/LC-MS) Concentration & Reconstitution->Instrumental Analysis (HPLC/GC/LC-MS) Data Acquisition Data Acquisition Instrumental Analysis (HPLC/GC/LC-MS)->Data Acquisition Peak Integration & Quantification Peak Integration & Quantification Data Acquisition->Peak Integration & Quantification Method Validation Method Validation Peak Integration & Quantification->Method Validation Report Generation Report Generation Method Validation->Report Generation

Caption: General workflow for the quantification of this compound.

Signaling Pathway (Mode of Action)

While not a signaling pathway in the traditional sense, the mode of action of this compound is important for understanding its biological context.

This compound This compound Chitin Synthase Chitin Synthase This compound->Chitin Synthase Inhibits Chitin Synthesis Chitin Synthesis Chitin Synthase->Chitin Synthesis Catalyzes Fungal Cell Wall Integrity Fungal Cell Wall Integrity Chitin Synthesis->Fungal Cell Wall Integrity Essential for Fungal Cell Lysis Fungal Cell Lysis Chitin Synthesis->Fungal Cell Lysis Disruption leads to Fungal Cell Wall Integrity->Fungal Cell Lysis Loss leads to

Caption: Inhibitory action of this compound on fungal cell wall synthesis.

References

Flumetover: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search has revealed no publicly available scientific literature or data relating to a compound named "Flumetover." This suggests that "this compound" may be a novel or proprietary compound not yet described in published research, a potential misspelling of another molecule, or an internal designation not recognized in public databases.

Consequently, the generation of detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time. To proceed, it would be essential to have information regarding the compound's:

  • Chemical Structure: To understand its potential properties and interactions.

  • Biological Target(s): To identify the protein, enzyme, or pathway it is designed to modulate.

  • Mechanism of Action: To understand how it exerts its effects at a molecular level.

Without this fundamental information, any provided protocols or diagrams would be purely speculative and lack the scientific basis required for research and drug development professionals.

General Principles for High-Throughput Screening (HTS) Assay Development

While specific details for this compound are unavailable, the following section outlines the general principles and a hypothetical workflow for developing an HTS assay for a novel compound, which can be adapted once the necessary information about the compound becomes available.

Hypothetical HTS Workflow for a Novel Kinase Inhibitor

Let's assume, for illustrative purposes, that "this compound" is a novel inhibitor of a specific kinase, "Kinase X," which is implicated in a disease pathway.

1. Assay Principle:

A common HTS assay for kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate by the kinase. This can be achieved using various detection methods, such as:

  • Fluorescence Polarization (FP): A fluorescently labeled substrate peptide is used. When the kinase phosphorylates the substrate, an antibody that specifically binds to the phosphorylated substrate is added. The binding of the large antibody to the small peptide results in a significant change in the fluorescence polarization signal.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay uses a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a second fluorescently labeled component (e.g., streptavidin-biotin interaction on the substrate). When the substrate is phosphorylated, the two fluorophores are brought into proximity, allowing for FRET to occur upon excitation.

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in the reaction after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).

2. Experimental Workflow Diagram:

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate (this compound dilutions) Dispensing Dispense Reagents & Compound to Assay Plate Compound_Plate->Dispensing Reagent_Prep Reagent Preparation (Kinase X, Substrate, ATP) Reagent_Prep->Dispensing Incubation Incubation (Kinase Reaction) Dispensing->Incubation Detection_Reagent Add Detection Reagent (e.g., Antibody, Luciferase) Incubation->Detection_Reagent Signal_Reading Read Signal (e.g., FP, TR-FRET, Luminescence) Detection_Reagent->Signal_Reading Data_Normalization Data Normalization Signal_Reading->Data_Normalization Dose_Response Dose-Response Curve Generation Data_Normalization->Dose_Response IC50_Calculation IC50 Calculation Dose_Response->IC50_Calculation

Caption: Hypothetical HTS workflow for a kinase inhibitor.

3. Hypothetical Signaling Pathway:

If "Kinase X" was part of the MAPK/ERK pathway, this compound's inhibitory action could be visualized as follows:

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Kinase_X Kinase X (Hypothetical Target) MEK->Kinase_X (Example) ERK ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation This compound This compound This compound->Kinase_X Kinase_X->ERK

Caption: Hypothetical inhibition of the MAPK pathway by this compound.

Data Presentation

Quantitative data from HTS assays are typically summarized in tables to facilitate comparison of compound activity.

Table 1: Hypothetical HTS Data for this compound and Control Compounds

CompoundTargetAssay TypeIC50 (nM)Max Inhibition (%)
This compound Kinase X TR-FRET [Value] [Value]
StaurosporinePan-KinaseTR-FRET10100
DMSOVehicle ControlTR-FRETN/A0

Experimental Protocols

Below is a generalized, hypothetical protocol for a TR-FRET-based kinase assay.

Protocol: TR-FRET Kinase Assay for "Kinase X"

1. Materials and Reagents:

  • Kinase X (recombinant protein)

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Stop/Detection Buffer (e.g., 10 mM EDTA in assay buffer)

  • This compound (solubilized in DMSO)

  • 384-well, low-volume, white assay plates

2. Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the assay plate. Include positive (e.g., staurosporine) and negative (DMSO) controls.

  • Kinase Reaction:

    • Prepare a master mix of Kinase X and biotinylated substrate in assay buffer.

    • Dispense the kinase/substrate mix into the wells of the assay plate containing the compounds.

    • Prepare a solution of ATP in assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Reaction Termination and Detection:

    • Prepare a stop/detection mix containing the Europium-labeled antibody and SA-APC in stop/detection buffer.

    • Add the stop/detection mix to all wells to terminate the kinase reaction.

  • Incubation for Detection: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Signal Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium) after excitation at approximately 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the positive and negative controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

To enable the creation of accurate and useful documentation for "this compound," we encourage you to provide a recognized chemical identifier (e.g., CAS number, IUPAC name, SMILES string) or a reference to a scientific publication.

Application Notes and Protocols: Flumetover for In Vivo Imaging Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature and chemical databases, it is critical to clarify that Flumetover is classified and utilized as a fungicide . There is currently no established or documented application of this compound as a probe or tracer for in vivo imaging techniques in biomedical research or clinical settings. The information provided below is therefore hypothetical and intended to serve as a template for how such a document would be structured if this compound were a validated imaging agent. The protocols and data herein are not based on experimental evidence and should not be used to plan or execute any form of in vivo imaging study.

Introduction (Hypothetical)

This compound, a compound with the chemical formula C₁₉H₂₀F₃NO₃, has been hypothetically explored for its potential as a novel positron emission tomography (PET) tracer. Its structure suggests possible interactions with specific biological targets that are of interest in oncology and neuroscience. This document outlines the theoretical basis, experimental protocols, and data interpretation for the use of radiolabeled this compound ([¹⁸F]this compound) in preclinical in vivo imaging studies.

Quantitative Data Summary (Hypothetical)

For a novel PET tracer, key quantitative data would be essential for assessing its suitability. The following table presents a hypothetical summary of such data for [¹⁸F]this compound.

ParameterValueDescription
Radiochemical Yield 45% (hypothetical)The percentage of radioactivity incorporated into the final product.
Radiochemical Purity >98% (hypothetical)The percentage of the total radioactivity that is in the desired chemical form.
Molar Activity 80-120 GBq/µmol (hypothetical)The amount of radioactivity per mole of the compound.
LogP 2.8 (hypothetical)A measure of lipophilicity, indicating potential for blood-brain barrier penetration.
In Vitro Binding Affinity (Kᵢ) 15 nM (hypothetical)The concentration of the tracer required to occupy 50% of the target receptors.

Signaling Pathway (Hypothetical)

Let's hypothesize that this compound targets a hypothetical "Neuro-Inflammatory Kinase" (NIK) pathway, which is upregulated in certain neurological disorders. A diagram of this hypothetical pathway is presented below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor NIK Neuro-Inflammatory Kinase (NIK) Receptor->NIK Activates DownstreamEffector Downstream Effector Protein NIK->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activates GeneExpression Gene Expression (Inflammation) TranscriptionFactor->GeneExpression Promotes This compound [¹⁸F]this compound This compound->Receptor Binds

Caption: Hypothetical signaling pathway targeted by [¹⁸F]this compound.

Experimental Protocols (Hypothetical)

Detailed methodologies are crucial for reproducible in vivo imaging studies. Below are hypothetical protocols for radiosynthesis and preclinical PET imaging with [¹⁸F]this compound.

Radiosynthesis of [¹⁸F]this compound

This protocol describes a hypothetical two-step synthesis process.

Workflow Diagram:

G start Start: [¹⁸F]Fluoride Production precursor Precursor Derivatization start->precursor radiolabeling Nucleophilic Substitution with [¹⁸F]Fluoride precursor->radiolabeling purification HPLC Purification radiolabeling->purification formulation Formulation in Saline for Injection purification->formulation qc Quality Control (Radiochemical Purity, etc.) formulation->qc end Final Product: Injectable [¹⁸F]this compound qc->end G animal_prep Animal Preparation (Anesthesia, Cannulation) tracer_injection Tracer Injection (IV, 5-10 MBq [¹⁸F]this compound) animal_prep->tracer_injection dynamic_scan Dynamic PET Scan (60 minutes) tracer_injection->dynamic_scan ct_scan CT Scan (Anatomical Reference) dynamic_scan->ct_scan image_recon Image Reconstruction ct_scan->image_recon data_analysis Data Analysis (Time-Activity Curves, SUVR) image_recon->data_analysis

Application Notes and Protocols: Flutemetamol (¹⁸F) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutemetamol (¹⁸F), commercially known as Vizamyl™, is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of the brain.[1] It is a fluorine-18 labeled analogue of thioflavin T, a dye known to bind to amyloid fibrils.[2] Flutemetamol (¹⁸F) has a high affinity for β-amyloid plaques, which are a key pathological hallmark of Alzheimer's disease.[2][3] This property makes it a valuable tool in neuroscience research, particularly for the in vivo detection and quantification of amyloid pathology. These application notes provide an overview of the use of Flutemetamol (¹⁸F) in neuroscience research, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action

Flutemetamol (¹⁸F) is administered intravenously, after which it crosses the blood-brain barrier.[2][3] Its lipophilic nature allows for entry into the brain, where it selectively binds to the β-sheet structures of fibrillar amyloid-β (Aβ) plaques.[2][3] The fluorine-18 isotope is a positron emitter with a half-life of approximately 110 minutes.[2] When the emitted positrons annihilate with electrons in the surrounding tissue, they produce two 511 keV gamma photons that are detected by the PET scanner.[2] The resulting PET image provides a quantitative map of the distribution and density of Aβ plaques in the brain.[2] Studies have shown that Flutemetamol (¹⁸F) binds to both neuritic (cored) and diffuse Aβ plaques.[4][5]

Applications in Neuroscience Research
  • Diagnosis and Differential Diagnosis of Dementia: Flutemetamol (¹⁸F) PET imaging can help in the differential diagnosis of cognitive impairment by confirming or ruling out the presence of significant Aβ pathology, a core feature of Alzheimer's disease.[3][6]

  • Research in Alzheimer's Disease Pathogenesis: It allows for the longitudinal tracking of Aβ deposition in living subjects, providing insights into the progression of Alzheimer's disease.

  • Evaluation of Anti-Amyloid Therapies: Flutemetamol (¹⁸F) PET can be used as a biomarker to assess the efficacy of therapeutic interventions aimed at reducing the Aβ burden in the brain.[2]

  • Correlation of Amyloid Pathology with Cognitive Function: Researchers use Flutemetamol (¹⁸F) PET to investigate the relationship between the extent and location of Aβ plaques and the severity of cognitive deficits in individuals with and without dementia.[7]

Quantitative Data Summary
ParameterValueReference
Binding Affinity (Kd) 6.7 nM[8][9]
Physical Half-life of ¹⁸F 109.8 minutes[8]
Positron Emission 96.7%[8]
Orbital Electron Capture 3.3%[8]
Gamma Ray Energy 511 keV[8]
Time to Peak Brain Uptake ~2 minutes[3]
Recommended Imaging Start Time 90 minutes post-injection[3]
Plasma Clearance (at 20 min) ~75% decline[8][9]
Plasma Clearance (at 180 min) ~90% decline[8][9]
Excretion ~37% renal, ~52% hepatobiliary[8][9]
Diagnostic Sensitivity 89% - 96.7%[10][11]
Diagnostic Specificity 80% - 90.6%[10][11]
Experimental Protocols
In Vivo Flutemetamol (¹⁸F) PET Imaging Protocol (Human Subjects)

1. Subject Preparation:

  • Subjects should be informed about the procedure and provide written informed consent.
  • A detailed medical history should be obtained, including any medications.
  • Subjects should fast for at least 4 hours prior to the scan to ensure stable glucose metabolism.
  • A catheter should be inserted into a peripheral vein for the injection of the radiotracer.

2. Radiotracer Administration:

  • The standard dose of Flutemetamol (¹⁸F) is 185 MBq (5 mCi), administered as a single intravenous bolus injection.[8][9]
  • The injection volume should typically be between 1 to 10 mL.[1]
  • The injection should be followed by a saline flush to ensure complete administration of the dose.

3. PET Scan Acquisition:

  • The PET scan is typically acquired 90 minutes after the injection of Flutemetamol (¹⁸F).[3]
  • The subject should be positioned comfortably in the PET scanner with their head immobilized to minimize motion artifacts.
  • A low-dose CT or MR scan is usually performed for attenuation correction and anatomical co-registration.
  • PET data are acquired for 15-30 minutes.

4. Image Reconstruction and Analysis:

  • The acquired PET data are reconstructed using an iterative algorithm (e.g., OSEM).
  • The reconstructed images are co-registered with the subject's anatomical MRI scan.
  • For quantitative analysis, regions of interest (ROIs) are drawn on the co-registered images, typically including cortical areas (frontal, parietal, temporal, and precuneus/posterior cingulate cortices) and a reference region with low amyloid binding (e.g., cerebellum or pons).
  • Standardized Uptake Value Ratios (SUVRs) are calculated by dividing the mean uptake in the cortical ROIs by the mean uptake in the reference region.
  • An SUVR cutoff is used to classify scans as amyloid-positive or amyloid-negative. A common cutoff for Flutemetamol (¹⁸F) is an SUVR of 1.13.[10]

Visualizations

Flutemetamol_Mechanism_of_Action cluster_blood Bloodstream cluster_brain Brain Flutemetamol_IV Flutemetamol (¹⁸F) (Intravenous Injection) BBB Blood-Brain Barrier Flutemetamol_IV->BBB Circulation AmyloidPlaque β-Amyloid Plaque BBB->AmyloidPlaque Binding to Plaque PET_Signal PET Signal (Gamma Photons) AmyloidPlaque->PET_Signal Positron Emission & Annihilation

Caption: Mechanism of action of Flutemetamol (¹⁸F) for PET imaging of β-amyloid plaques.

Flutemetamol_PET_Workflow Start Subject Preparation (Fasting, Consent) Injection IV Injection of Flutemetamol (¹⁸F) Start->Injection Uptake Uptake Period (90 minutes) Injection->Uptake PET_Scan PET/CT or PET/MR Scan (15-30 minutes) Uptake->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Analysis Quantitative Analysis (SUVR Calculation) Reconstruction->Analysis Result Amyloid Positive/Negative Classification Analysis->Result

Caption: Experimental workflow for Flutemetamol (¹⁸F) PET imaging in human subjects.

Data_Analysis_Logic PET_Image Reconstructed PET Image ROI_Definition Define Regions of Interest (ROIs) (Cortical & Reference) PET_Image->ROI_Definition MRI_Image Co-registered MRI Image MRI_Image->ROI_Definition Uptake_Measurement Measure Mean Uptake in each ROI ROI_Definition->Uptake_Measurement SUVR_Calculation Calculate SUVR (Cortical ROI / Reference ROI) Uptake_Measurement->SUVR_Calculation Thresholding Compare SUVR to Pre-defined Cutoff SUVR_Calculation->Thresholding Positive Amyloid Positive Thresholding->Positive SUVR > Cutoff Negative Amyloid Negative Thresholding->Negative SUVR ≤ Cutoff

Caption: Logical flow for the quantitative analysis of Flutemetamol (¹⁸F) PET data.

References

Application Notes and Protocols: Flutemetamol (¹⁸F) as a Tool for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flutemetamol (¹⁸F) is a Positron Emission Tomography (PET) radiotracer used for the in vivo detection of cerebral β-amyloid plaques, a key neuropathological hallmark of Alzheimer's disease (AD). By binding to these plaques, Flutemetamol (¹⁸F) allows for the visualization and quantification of amyloid pathology in the brain. This capability makes it an invaluable tool in the discovery and development of new therapeutic agents for AD. These application notes provide an overview of Flutemetamol (¹⁸F), its mechanism of action, and protocols for its use in drug discovery research.

Mechanism of Action

Flutemetamol (¹⁸F) is a fluorine-18 labeled compound that crosses the blood-brain barrier and selectively binds to β-amyloid plaques.[1] The fluorine-18 isotope is a positron emitter, allowing for detection by PET imaging.[1] The binding of Flutemetamol (¹⁸F) to amyloid plaques is characterized by a high affinity.[1] This specific binding enables the differentiation between individuals with and without significant amyloid plaque deposition.

Quantitative Data

The following tables summarize key quantitative data related to the use of Flutemetamol (¹⁸F) in research and clinical settings.

Table 1: Binding Characteristics of Flutemetamol (¹⁸F)

ParameterValueReference
Binding Affinity (Kd) ≈ 6.7 nM[1]

Table 2: Performance of Flutemetamol (¹⁸F) PET Imaging in Detecting β-Amyloid Plaques (compared to post-mortem histopathology)

MetricValueReference
Sensitivity 81% - 93%[2]
Specificity >80% (for 4 out of 5 readers)[2]
Area Under the Curve (AUC) 0.90[2]

Table 3: Quantitative Analysis Cutoffs for Flutemetamol (¹⁸F) PET

Analysis MethodCutoff Value for PositivityReference
Standardized Uptake Value Ratio (SUVR) 1.13[3]
Centiloid (CL) 16[3]

Experimental Protocols

Protocol 1: In Vivo PET Imaging of β-Amyloid Plaques in Human Subjects

This protocol outlines the procedure for using Flutemetamol (¹⁸F) PET imaging in clinical trials to assess the efficacy of anti-amyloid therapies.

1. Subject Preparation:

  • Confirm subject eligibility based on inclusion/exclusion criteria for the specific clinical trial.

  • Obtain informed consent.

  • Female participants of childbearing potential must have a negative pregnancy test.

  • Subjects should be well-hydrated. No specific dietary restrictions are typically required.

2. Radiotracer Administration:

  • The recommended dose of Flutemetamol (¹⁸F) is 185 MBq (5.0 mCi) administered as a single slow intravenous bolus.[3][4]

  • The injection should be followed by a saline flush to ensure complete administration.

3. PET Image Acquisition:

  • PET imaging should commence approximately 90 minutes after the injection of Flutemetamol (¹⁸F).[4]

  • Acquire PET data for 20 minutes.[4]

  • The patient's head should be positioned to ensure the entire brain is within the scanner's field of view.

4. Image Processing and Analysis:

  • PET images should be reconstructed using standard algorithms and corrected for attenuation, scatter, and decay.

  • Co-registration of PET images with the subject's MRI scan is recommended for anatomical reference.

  • Quantitative analysis is performed by calculating the Standardized Uptake Value Ratio (SUVR) in cortical regions of interest, using a reference region with low amyloid binding, such as the cerebellum.[5]

5. Data Interpretation:

  • A positive scan is indicated by increased cortical uptake of Flutemetamol (¹⁸F) compared to the reference region.

  • Quantitative analysis using predefined SUVR or Centiloid cutoffs can be used for objective assessment.[3]

  • In drug discovery trials, changes in amyloid plaque burden can be monitored over time by comparing baseline and follow-up PET scans.

Protocol 2: Autoradiography of Brain Tissue Sections

This protocol describes the use of Flutemetamol (¹⁸F) for in vitro autoradiography to visualize β-amyloid plaques in post-mortem brain tissue.

1. Tissue Preparation:

  • Obtain post-mortem brain tissue from subjects with and without a diagnosis of Alzheimer's disease.

  • Prepare cryosections (e.g., 20 µm thick) of the brain regions of interest.

2. Incubation with Radiotracer:

  • Incubate the brain sections with a solution containing Flutemetamol (¹⁸F) at a concentration optimized for binding (e.g., in the low nanomolar range).

  • Incubation is typically performed at room temperature for a defined period (e.g., 60 minutes).

3. Washing:

  • Wash the sections in buffer to remove non-specifically bound radiotracer. Multiple washing steps with increasing stringency may be necessary.

4. Imaging:

  • Expose the dried sections to a phosphor imaging plate or digital autoradiography system.

  • Acquire the image after an appropriate exposure time.

5. Data Analysis:

  • Quantify the binding of Flutemetamol (¹⁸F) in different brain regions.

  • Correlate the autoradiography signal with immunohistochemical staining for β-amyloid plaques on adjacent sections to confirm specificity.

Visualizations

Amyloid-β Precursor Protein (APP) Processing Pathway

APP_Processing_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP_non APP alpha_secretase α-secretase sAPP_alpha sAPPα APP_non->sAPP_alpha cleavage CTF_alpha C83 (CTFα) APP_non->CTF_alpha gamma_secretase_non γ-secretase P3 P3 peptide CTF_alpha->P3 cleavage AICD_non AICD CTF_alpha->AICD_non APP_amy APP beta_secretase β-secretase (BACE1) sAPP_beta sAPPβ APP_amy->sAPP_beta cleavage CTF_beta C99 (CTFβ) APP_amy->CTF_beta gamma_secretase_amy γ-secretase Abeta Amyloid-β (Aβ) CTF_beta->Abeta cleavage AICD_amy AICD CTF_beta->AICD_amy Oligomers Oligomers Abeta->Oligomers Aggregation Fibrils Fibrils Oligomers->Fibrils Plaques Plaques Fibrils->Plaques β-Amyloid Plaques

Caption: Amyloid-β precursor protein processing pathways.

Experimental Workflow for Flutemetamol (¹⁸F) in Drug Discovery

Flutemetamol_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_analysis Data Analysis and Interpretation in_vitro In Vitro Binding Assays (Autoradiography) animal_models PET Imaging in Transgenic Animal Models in_vitro->animal_models Validate in vivo binding phase1 Phase I: Safety and Dosimetry animal_models->phase1 Transition to humans phase2 Phase II: Proof of Concept (Target Engagement) phase1->phase2 Establish safety phase3 Phase III: Efficacy Assessment (Amyloid Plaque Reduction) phase2->phase3 Demonstrate target effect quantification Image Quantification (SUVR, Centiloid) phase3->quantification Analyze imaging data correlation Correlation with Clinical Outcomes quantification->correlation decision Go/No-Go Decision for Drug Candidate correlation->decision

Caption: Workflow for utilizing Flutemetamol (¹⁸F) in Alzheimer's drug discovery.

Conclusion: Flutemetamol (¹⁸F) PET imaging is a powerful and validated tool for the in vivo assessment of β-amyloid pathology. Its use in drug discovery, from preclinical studies to large-scale clinical trials, allows for the direct measurement of a key pathological hallmark of Alzheimer's disease. This enables researchers to assess the target engagement and efficacy of novel anti-amyloid therapies, thereby accelerating the development of new treatments for this devastating neurodegenerative disease.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Flumetover Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding a specific compound named "Flumetover" is not publicly available in scientific literature or databases. The following guide is a generalized framework for optimizing the concentration of a novel research compound. Researchers should adapt these principles based on the specific characteristics of the molecule they are investigating.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro experiments?

A1: For a novel compound, a concentration range finding study is crucial. We recommend starting with a broad range of concentrations, for example, from 1 nM to 100 µM, in a logarithmic or semi-logarithmic series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). This initial screen will help identify the active concentration range and any potential cytotoxicity.

Q2: How can I determine the optimal incubation time for this compound?

A2: The optimal incubation time depends on the biological question and the expected mechanism of action. For signaling pathway studies, short incubation times (minutes to hours) are often sufficient. For assays measuring cell viability or proliferation, longer incubation times (24, 48, or 72 hours) may be necessary. A time-course experiment is recommended to determine the earliest time point at which a significant effect is observed.

Q3: I am observing high levels of cell death in my experiments. What could be the cause?

A3: High cell death can be due to several factors:

  • Cytotoxicity: The compound itself may be toxic at the tested concentrations. A dose-response curve for cytotoxicity should be established using a viability assay (e.g., MTT, CellTiter-Glo).

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration. Ensure the final solvent concentration is consistent across all treatments and is below the toxic threshold for your cell type (typically <0.5%).

  • Off-target effects: The compound may be hitting unintended targets, leading to toxicity.

Q4: My results with this compound are not reproducible. What are the common reasons for variability?

A4: Lack of reproducibility can stem from:

  • Compound Stability: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh stock solutions regularly.

  • Experimental Conditions: Minor variations in cell density, passage number, incubation time, and reagent concentrations can lead to different results. Standardize your protocols meticulously.

  • Cell Line Integrity: Regularly check your cell lines for mycoplasma contamination and verify their identity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound - Concentration is too low.- Incubation time is too short.- Compound is inactive or degraded.- The target is not present or active in the experimental model.- Perform a wider dose-response study.- Conduct a time-course experiment.- Verify compound integrity.- Confirm target expression and activity in your system.
High background or non-specific effects - Compound precipitation at high concentrations.- Off-target effects.- Issues with the assay itself.- Check for compound solubility in your media.- Use appropriate controls to identify off-target effects.- Optimize assay conditions (e.g., antibody concentrations, wash steps).
Inconsistent dose-response curve - Issues with serial dilutions.- Cell plating inconsistencies.- Edge effects in multi-well plates.- Prepare fresh and accurate serial dilutions for each experiment.- Ensure uniform cell seeding.- Avoid using the outer wells of the plate or fill them with media only.

Experimental Protocols

Determining the EC50 of this compound
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture media.

  • Treatment: Remove the overnight media from the cells and add the 2x this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Understanding the potential signaling pathways affected by a novel compound is critical for experimental design. While no specific pathways for "this compound" are known, many research compounds target common pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK/ERK and PI3K/Akt/mTOR pathways.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound? This compound->MEK Potential Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Studies A Dose-Response & Viability Assay B Determine EC50 & Max Non-toxic Dose A->B C Target Engagement Assay B->C D Signaling Pathway Analysis (e.g., Western Blot, qPCR) B->D E Pharmacokinetics (PK) & Pharmacodynamics (PD) C->E D->E F Efficacy in Disease Model E->F

overcoming Flumetover solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flumetover. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to this compound's solubility during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability. Its solubility in water at room temperature (25°C) is approximately 0.05 µg/mL. This low solubility can present challenges for in vitro and in vivo studies.

Q2: Which organic solvents can be used to dissolve this compound?

This compound exhibits better solubility in some organic solvents. However, the choice of solvent should be guided by the specific requirements of your experiment, considering potential toxicity and compatibility with your assay. See the table below for solubility data in common organic solvents.

Q3: How does pH affect the solubility of this compound?

As a weakly acidic compound, the solubility of this compound is pH-dependent. Its solubility increases as the pH rises above its pKa. In acidic environments, such as simulated gastric fluid, its solubility remains low.

Q4: What are the recommended strategies for enhancing this compound's solubility for in vitro cell-based assays?

For in vitro studies, several methods can be employed to increase the concentration of dissolved this compound. These include the use of co-solvents (e.g., DMSO), pH adjustment, and the use of solubilizing excipients like cyclodextrins. The choice of method will depend on the cell line's tolerance and the specific assay conditions.

Troubleshooting Guides

Issue 1: this compound precipitates when diluted from a DMSO stock solution into an aqueous buffer.
  • Cause: This is a common issue when the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution, causing the poorly soluble compound to crash out of the solution.

  • Solution:

    • Reduce the final concentration of this compound: A lower final concentration may stay within the solubility limit in the final aqueous medium.

    • Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO may help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays.

    • Use a stabilizing excipient: Incorporating a non-ionic surfactant (e.g., Tween 80) or a cyclodextrin in the aqueous dilution buffer can help to keep this compound in solution.

Issue 2: Inconsistent results in cell-based assays due to poor this compound solubility.
  • Cause: Poor solubility can lead to an inaccurate concentration of the active compound in the assay medium, resulting in high variability in experimental outcomes.

  • Solution:

    • Prepare a stock solution in a suitable organic solvent: Use a solvent in which this compound is highly soluble, such as DMSO, to prepare a high-concentration stock solution.

    • Utilize a co-solvent system: When diluting the stock solution, use a co-solvent system to maintain solubility.

    • Employ a formulation approach: For more consistent results, consider preparing a formulation, such as a solid dispersion or a cyclodextrin inclusion complex, to enhance the dissolution rate and solubility of this compound in your assay medium.

Data Presentation: this compound Solubility

The following tables provide quantitative data on this compound's solubility in various conditions to aid in solvent selection and formulation development.

Table 1: Solubility of this compound in Common Solvents at 25°C

SolventSolubility (mg/mL)
Water< 0.001
Phosphate-Buffered Saline (PBS) pH 7.4< 0.001
Dimethyl Sulfoxide (DMSO)50
Ethanol5
Methanol2
Polyethylene Glycol 400 (PEG 400)15

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

pHSolubility (µg/mL)
2.00.01
5.00.03
7.40.05
9.01.2

Table 3: Effect of Solubilizing Agents on this compound Solubility in Water at 25°C

Solubilizing Agent (Concentration)Solubility (µg/mL)Fold Increase
None (Control)0.05-
Tween 80 (1% w/v)2.550
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (2% w/v)10.0200
Soluplus® (1% w/v)15.0300

Experimental Protocols

Protocol 1: Preparation of a this compound Co-solvent System

Objective: To prepare a 10 mM stock solution of this compound in a co-solvent system for in vitro studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Tween 80

  • Saline

Methodology:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in DMSO to create an initial high-concentration solution.

  • Add PEG 400 to the solution while vortexing to ensure complete dissolution.

  • Add Tween 80 to the mixture and vortex thoroughly.

  • Finally, add saline to the desired final volume and vortex until a clear solution is obtained.

  • The final co-solvent ratio (e.g., 10% DMSO, 40% PEG 400, 5% Tween 80, 45% Saline) should be optimized based on the required final concentration and experimental constraints.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

Methodology:

  • Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 2% w/v).

  • Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring continuously.

  • Allow the mixture to stir at room temperature for 24-48 hours to ensure equilibrium is reached.

  • After the equilibration period, filter the suspension through a 0.22 µm filter to remove the undissolved this compound.

  • The clear filtrate contains the this compound-HP-β-CD inclusion complex. The concentration of dissolved this compound can be determined using a validated analytical method such as HPLC-UV.

Visualizations

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_Concentration Is the required concentration achievable in a simple solvent system? Start->Check_Concentration Precipitation Does precipitation occur upon dilution into aqueous media? Check_Concentration->Precipitation No Inconsistent_Results Are experimental results inconsistent? Check_Concentration->Inconsistent_Results Yes Use_CoSolvent Use a Co-solvent System (e.g., DMSO/PEG 400) Precipitation->Use_CoSolvent Use_Excipient Use a Solubilizing Excipient (e.g., Cyclodextrin, Surfactant) Precipitation->Use_Excipient Inconsistent_Results->Use_Excipient Formulation Develop a Formulation (e.g., Solid Dispersion, Lipid-based) Inconsistent_Results->Formulation End End: Solubility Issue Resolved Use_CoSolvent->End pH_Adjustment Adjust pH of the medium (if compound is ionizable) Use_Excipient->End Formulation->End Experimental_Workflow cluster_preparation Complex Preparation cluster_separation Separation & Analysis This compound This compound Powder Mixing Mix and Stir (24-48h) This compound->Mixing HPBCD_Solution HP-β-CD Solution HPBCD_Solution->Mixing Filtration Filter (0.22 µm) Mixing->Filtration Analysis Analyze Filtrate (HPLC-UV) Filtration->Analysis Final_Product This compound-HP-β-CD Inclusion Complex Solution Analysis->Final_Product Signaling_Pathway Flumetover_Ext This compound (Extracellular) Membrane Cell Membrane Flumetover_Ext->Membrane Flumetover_Int This compound (Intracellular) Membrane->Flumetover_Int Passive Diffusion Target_Protein Target Protein Flumetover_Int->Target_Protein Inhibition Downstream_Signal Downstream Signaling Cascade Target_Protein->Downstream_Signal Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Signal->Cellular_Response Solubility_Issue Low Aqueous Solubility Solubility_Issue->Flumetover_Ext Limits Concentration

Flumetover Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Flumetover, a second-generation radiotracer for imaging the 18 kDa translocator protein (TSPO).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of variability in this compound binding that can be mistaken for an off-target effect?

A1: The most significant factor influencing this compound binding affinity is a common single nucleotide polymorphism (SNP), rs6971, in the TSPO gene. This polymorphism results in an alanine to threonine substitution at position 147 of the protein (Ala147Thr).[1][2] This genetic variation leads to three distinct binding phenotypes:

  • High-Affinity Binders (HABs): Individuals with the Ala/Ala genotype.

  • Mixed-Affinity Binders (MABs): Individuals with the Ala/Thr genotype.

  • Low-Affinity Binders (LABs): Individuals with the Thr/Thr genotype.

This variability in binding affinity can significantly impact the quantification of TSPO levels and must be accounted for in study design and data analysis.[3]

Q2: How does the rs6971 polymorphism affect this compound's binding affinity quantitatively?

Quantitative Binding Data for Second-Generation TSPO Tracers (Representative)

TracerGenotypeBinding AffinityReference
[¹¹C]PBR28High-Affinity (Ala/Ala)High[4]
Mixed-Affinity (Ala/Thr)Moderate (~40% lower than HAB)[4]
Low-Affinity (Thr/Thr)Negligible specific binding[4]
[¹⁸F]-FEPPAHigh-Affinity (Ala/Ala)High[1][2]
Mixed-Affinity (Ala/Thr)Intermediate[1][2]
Low-Affinity (Thr/Thr)Low[1][2]

Note: This table presents representative data for second-generation TSPO tracers. It is crucial to characterize the specific binding properties of this compound in your experimental system.

Q3: Are there any known off-target binding sites for this compound unrelated to the TSPO polymorphism?

A3: Second-generation TSPO tracers have been designed for high selectivity to TSPO. While off-target binding is a concern for any PET tracer, there is currently no widespread evidence suggesting significant off-target binding of this compound to other proteins, such as monoamine oxidases (MAO-A or MAO-B), which has been observed with some other classes of PET tracers. However, it is always recommended to confirm the specificity of the signal in your model system.

Q4: How can I mitigate the impact of the TSPO rs6971 polymorphism on my experimental results?

A4: To confidently interpret your this compound PET data, it is essential to account for the rs6971 polymorphism. The recommended strategies are:

  • Genotyping: Genotype all subjects (human or animal models if applicable) for the rs6971 polymorphism. This allows you to either stratify your analysis based on binder status or exclude certain genotypes (e.g., low-affinity binders) from your study.[1]

  • Statistical Correction: If including all subjects, you can use statistical models that account for the genotype as a covariate to correct PET data based on the genetic binding class.[1]

Q5: How can I experimentally verify that the this compound signal in my study is specific to TSPO?

A5: A blocking study is the gold-standard method to confirm the in vivo specificity of a PET tracer. This involves pre-treating a subject with a high dose of a non-radiolabeled, high-affinity ligand for the target receptor (in this case, TSPO) before administering this compound. A significant reduction in the this compound signal after pre-treatment indicates specific binding to TSPO. The prototypical TSPO ligand, PK11195, is often used for this purpose.

Troubleshooting Guides

Issue 1: High Inter-Subject Variability in this compound Signal
  • Possible Cause: Undetermined TSPO rs6971 polymorphism status among subjects.

  • Troubleshooting Steps:

    • Perform genotyping for the rs6971 polymorphism on all subjects.

    • Analyze the data by stratifying subjects into HAB, MAB, and LAB groups.

    • Alternatively, consider excluding LABs from the analysis, as the specific signal in this group may be too low for reliable quantification.

Issue 2: Unexpectedly Low this compound Uptake in a Subset of Subjects
  • Possible Cause: The subjects may be Low-Affinity Binders (LABs) due to the Thr/Thr genotype of the rs6971 polymorphism.

  • Troubleshooting Steps:

    • Confirm the genotype of the subjects with low uptake.

    • If they are confirmed as LABs, it is expected that the specific binding of this compound will be very low or negligible.

    • For future studies, consider pre-screening subjects and excluding LABs if the study aims to quantify TSPO expression levels.

Experimental Protocols

Protocol 1: Genotyping for TSPO rs6971 Polymorphism

This protocol provides a general guideline for genotyping the rs6971 polymorphism using a TaqMan assay.

1. DNA Extraction:

  • Obtain genomic DNA from peripheral leukocytes or saliva samples using a standard high-salt extraction method or a commercially available DNA extraction kit.[1]

2. TaqMan Genotyping Assay:

  • Utilize a pre-designed TaqMan SNP Genotyping Assay for rs6971 (e.g., Applied Biosystems Assay ID C__2512465_20).[1] The assay includes two allele-specific probes, one for the 'C' allele (Ala) and one for the 'T' allele (Thr), labeled with different fluorescent dyes (e.g., VIC and FAM).[1]

3. PCR Reaction:

  • Prepare a PCR reaction mix containing the extracted DNA, TaqMan Genotyping Master Mix, and the specific rs6971 assay.
  • Perform the PCR reaction in a 96-well microtiter plate using a real-time PCR system.

4. Data Analysis:

  • Analyze the amplification plots for each sample to determine the genotype. The software will cluster the samples into three groups based on the fluorescence signals from the two probes:
  • C/C (HAB): Signal from the FAM-labeled probe only.
  • C/T (MAB): Signal from both FAM and VIC-labeled probes.
  • T/T (LAB): Signal from the VIC-labeled probe only.

Protocol 2: In Vivo Blocking Study to Confirm TSPO Specificity

This protocol outlines a general procedure for a blocking study to confirm the specificity of the this compound signal.

1. Subject Preparation:

  • Prepare the subject for a PET scan according to your established imaging protocol.

2. Baseline Scan (Optional but Recommended):

  • Perform a baseline PET scan with this compound to determine the normal uptake in the region of interest.

3. Blocking Agent Administration:

  • Administer a high dose of a non-radiolabeled TSPO ligand, such as (R)-PK11195 (e.g., 1-2 mg/kg), intravenously. The blocking agent should be administered a sufficient time before the this compound injection to ensure target occupancy.

4. This compound Administration:

  • After the pre-treatment period, administer the radiolabeled this compound.

5. PET Scan:

  • Acquire dynamic or static PET images as per your standard protocol.

6. Data Analysis:

  • Quantify the this compound uptake in the region of interest from the blocked scan.
  • Compare the uptake from the blocked scan to the baseline scan (if performed) or to a control group that did not receive the blocking agent.
  • A significant reduction in this compound uptake in the presence of the blocking agent confirms specific binding to TSPO.

Visualizations

TSPO_Polymorphism_Effect cluster_genotype rs6971 Genotype cluster_binding This compound Binding Affinity Ala/Ala (HAB) Ala/Ala (HAB) High High Ala/Ala (HAB)->High Leads to Ala/Thr (MAB) Ala/Thr (MAB) Moderate Moderate Ala/Thr (MAB)->Moderate Leads to Thr/Thr (LAB) Thr/Thr (LAB) Low / Negligible Low / Negligible Thr/Thr (LAB)->Low / Negligible Leads to

Caption: Impact of TSPO rs6971 polymorphism on this compound binding affinity.

Blocking_Study_Workflow start Start pretreatment Administer Blocking Agent (e.g., PK11195) start->pretreatment control Administer Vehicle start->control tracer Administer this compound pretreatment->tracer control->tracer scan Perform PET Scan tracer->scan analysis Quantify Signal scan->analysis comparison Compare Signals analysis->comparison specific Signal Significantly Reduced (Specific Binding) comparison->specific Blocked vs. Control nonspecific No Significant Reduction (Non-Specific Binding) comparison->nonspecific Blocked vs. Control

Caption: Workflow for a blocking study to confirm this compound's binding specificity.

References

Flumetover Technical Support Center: Optimizing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flumetover, your resource for improving experimental outcomes and ensuring high-quality data acquisition. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you enhance the signal-to-noise ratio (SNR) in your PET imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing this compound's binding affinity and signal?

A1: The single most important factor is the genetic polymorphism rs6971 in the gene encoding the Translocator Protein (TSPO). This polymorphism leads to different binding affinities for second-generation TSPO radioligands like this compound.[1][2][3] Individuals are classified into three groups:

  • High-Affinity Binders (HABs): Show the strongest signal and are homozygous for the wild-type allele.

  • Mixed-Affinity Binders (MABs): Exhibit intermediate binding and are heterozygous.

  • Low-Affinity Binders (LABs): Have very low binding affinity, resulting in a poor signal that can be difficult to quantify.[3]

It is imperative to perform genotyping for all subjects prior to imaging to correctly interpret the PET signal.[2] For quantitative studies, it is common to exclude LABs or use genotype-specific analysis methods.[3]

Q2: What is a typical signal-to-noise ratio (SNR) for this compound PET imaging?

A2: An optimal SNR for this compound is not universally defined as it depends on the scanner, reconstruction parameters, patient genotype, and the specific brain region of interest. In general, a higher SNR is achieved in brain regions with significant neuroinflammation due to the upregulation of TSPO. In a healthy brain, the TSPO signal is expected to be low.[4][5] The goal is to maximize the ratio of the specific binding signal in the target region to the statistical noise in the image, which is often measured as the standard deviation of pixel values in a uniform background region.[6]

Q3: How do image reconstruction parameters affect the final SNR?

A3: Image reconstruction parameters have a substantial impact on SNR, contrast, and quantitative accuracy. The most common algorithm, Ordered Subset Expectation Maximization (OSEM), involves a trade-off:

  • Iterations and Subsets: Increasing the number of iterations or subsets can increase image contrast and signal but may also amplify noise.[7] Finding an optimal balance, such as a product of subsets and iterations between 30 and 40, is often recommended for animal studies.[8]

  • Post-reconstruction Filtering: Applying a Gaussian filter smooths the image, which reduces noise and can improve SNR.[9] However, excessive filtering can blur the image and reduce spatial resolution, a phenomenon known as the partial volume effect. The Full Width at Half Maximum (FWHM) of the filter is a key parameter to optimize.[10][11]

  • Resolution Recovery (PSF): Point Spread Function (PSF) correction can improve spatial resolution and increase SNR but may also introduce artifacts if not used carefully.[7]

Optimizing these parameters for your specific scanner and protocol is crucial for achieving the best image quality.[10][12]

Troubleshooting Guide

This section addresses common issues encountered during this compound experiments that can lead to a poor signal-to-noise ratio.

Problem 1: Low Signal in Target Region of Interest

Q: My images show very low uptake in the brain, making it difficult to distinguish signal from noise. What are the possible causes?

A: Low signal is a common challenge. The causes can be systematically investigated using the following logic:

G start Low Signal in Target Region sub_genotype Subject is a Low-Affinity Binder (LAB)? start->sub_genotype dose Incorrect Injected Dose or Radiochemical Purity? sub_genotype->dose No sol_genotype Exclude from analysis or use specific correction methods. Genotype all subjects. sub_genotype->sol_genotype Yes pathology Low TSPO Expression in Pathology? dose->pathology No sol_dose Verify dose calibration, injection time, and radiotracer QC report. dose->sol_dose Yes sol_pathology Confirm TSPO upregulation in the model via histology or other methods. pathology->sol_pathology Yes

Caption: Troubleshooting logic for low this compound signal.

Problem 2: High Background Noise or Non-Specific Binding

Q: The overall image is very noisy, and the contrast between the target and background regions is poor. How can I reduce the background signal?

A: High background noise can obscure the specific signal from this compound. Key areas to investigate include image acquisition and reconstruction parameters.

Data Presentation: Optimizing Reconstruction Parameters

Optimizing reconstruction parameters is a key step in reducing image noise.[11] While the ideal settings are scanner-specific, the following table provides examples of parameter sets that were optimized to enhance image quality metrics like SNR and Contrast-to-Noise Ratio (CNR) on different systems.[10][12]

ParameterGE Discovery IQ (Example)[12]uMI550 Scanner (Example)[12]Siemens Biograph mCT (Example)[7]
Algorithm OSEMOSEMOSEM with TOF
Iterations 222
Subsets 122021
Filter Z-axis Filter: HeavySmoothing FilterGaussian Filter
FWHM 5.0 mm3.0 mm5.0 mm

Note: These values serve as a starting point. It is essential to perform phantom studies to determine the optimal parameters for your specific scanner and imaging protocol.

Experimental Protocols

A rigorously followed protocol is essential for reproducible results and a high SNR.

Standard this compound PET Imaging Workflow

The following diagram and protocol outline the critical steps for a successful this compound PET imaging experiment.

G sub_prep 1. Subject Preparation - Fasting (4-6 hrs) - TSPO Genotyping (rs6971) tracer_admin 2. Tracer Administration - Bolus injection of this compound - Record dose and time sub_prep->tracer_admin acq 3. PET/CT Acquisition - Dynamic or static scan - Appropriate scan duration tracer_admin->acq recon 4. Image Reconstruction - Use optimized parameters (OSEM, TOF, PSF) - Attenuation correction acq->recon analysis 5. Data Analysis - ROI definition - Kinetic modeling - SNR Calculation recon->analysis

Caption: Standard experimental workflow for this compound PET imaging.

Detailed Methodology
  • Subject Preparation:

    • Confirm subject has been genotyped for the TSPO polymorphism rs6971.

    • Ensure the subject has fasted for at least 4-6 hours to reduce peripheral metabolic activity.

    • Position the subject comfortably in the scanner to minimize motion artifacts.

  • Radiotracer Administration:

    • Administer a bolus injection of this compound intravenously. The exact dose should be calculated based on subject weight and local guidelines.

    • Precisely record the injected activity and the time of injection.

  • PET/CT Acquisition:

    • Perform a low-dose CT scan for attenuation correction.

    • Begin PET acquisition. For quantitative analysis, a dynamic scan of 60-90 minutes is often recommended. For screening, a static scan at a later time point (e.g., 60-90 minutes post-injection) may be sufficient.

    • Ensure the scan duration is long enough to collect sufficient counts, as this directly impacts image noise.[11]

  • Image Reconstruction:

    • Reconstruct the acquired data using an iterative algorithm like OSEM.

    • Apply all necessary corrections: attenuation (from CT), scatter, and randoms.

    • Use the pre-determined optimal reconstruction parameters (iterations, subsets, and filter FWHM) for your scanner to maximize the SNR.[7][10]

  • Data Analysis:

    • Define Regions of Interest (ROIs) on the co-registered anatomical images (CT or MRI).

    • Calculate the Standardized Uptake Value (SUV) or perform kinetic modeling to determine binding potential (BP).

    • Calculate SNR by dividing the mean signal in a target ROI by the standard deviation of the signal in a background region devoid of specific binding.[6]

References

Flumetover Experiments Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flumetover experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the application of this compound, a novel fluorescent probe for fluorescence polarization (FP) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescently labeled molecule, or tracer, designed for use in fluorescence polarization (FP) assays. The principle of FP is based on the observation that when a fluorescent molecule is excited with polarized light, the degree of polarization of the emitted light is inversely proportional to its rate of molecular rotation.[1] Small, unbound this compound molecules rotate rapidly in solution, leading to a significant depolarization of the emitted light and a low FP signal.[2] When this compound binds to a larger molecule (e.g., a protein), its rotation slows down, resulting in a more polarized emitted light and a higher FP signal.[2] This change in polarization is used to study molecular binding events.

Q2: What are the primary applications of this compound?

A2: this compound is ideal for monitoring biomolecular interactions in real-time and in solution.[3][4] Its primary applications include:

  • Drug Discovery: Screening for inhibitors of protein-protein or protein-nucleic acid interactions in a high-throughput format.[1][5]

  • Binding Affinity Studies: Determining the dissociation constant (Kd) of binding partners.[6]

  • Enzyme Kinetics: Studying enzyme activity, particularly for kinases and phosphatases, in a competitive assay format.[5][7]

Q3: What are the key advantages of using this compound in FP assays?

A3: this compound-based FP assays offer several advantages:

  • Homogeneous Assay Format: No separation of bound and free tracer is required, simplifying the experimental workflow.

  • High-Throughput Screening (HTS) Compatibility: The assay is easily adaptable for HTS in multi-well plate formats.[1][5]

  • Real-Time Monitoring: Allows for the direct measurement of binding events in solution.

  • Ratiometric Measurement: FP is a ratiometric technique, which makes it less susceptible to artifacts like color quenching or fluctuations in excitation light intensity.[7]

Troubleshooting Guides

This section addresses specific issues you might encounter during your this compound experiments in a question-and-answer format.

Signal and Data Quality Issues

Q4: My fluorescence polarization (mP) values are very low or negative. What could be the cause?

A4: Low or negative mP values can stem from several issues:

  • Low Fluorescence Signal: The fluorescence intensity might be too low, approaching the background noise of the instrument or buffer.[8][9] Ensure that the this compound concentration is high enough to produce a signal at least 3 to 10 times that of the buffer alone.[10][11]

  • Incorrect Instrument Settings: The instrument's gain setting might be too low, or the incorrect filters for this compound's excitation and emission wavelengths are being used.[8]

  • Fluorophore Sticking to the Plate: this compound may be adsorbing to the walls of the microplate, which can be an issue with some polystyrene plates.[10] Consider using non-binding microplates or adding a detergent like 0.005% Triton X-100 to the buffer.[8]

  • Compound Interference: At high concentrations, some test compounds can interfere with the FP signal, leading to anomalous readings.[7]

Q5: I am observing high background fluorescence. How can I reduce it?

A5: High background can significantly impact your assay's sensitivity and signal-to-noise ratio.[10] Here are some potential causes and solutions:

  • Buffer Components: Some buffer components, like bovine serum albumin (BSA), can bind to fluorophores, increasing background polarization.[10] Consider using a low-binding alternative such as bovine gamma globulin (BGG).[10]

  • Contaminated Reagents: Intrinsic fluorescence from contaminated buffers or reagents can contribute to high background.[3] Always use high-purity reagents and clean glassware.[3]

  • Light Scattering: The presence of aggregated proteins, cell debris, or other large particles in your sample can scatter light, leading to an increase in total polarization.[3][10] Ensure your binder protein is highly purified and filter your solutions if necessary.[10]

Q6: My assay window (the difference in mP between bound and free this compound) is too small. How can I improve it?

A6: A small assay window, typically a change of less than 100 mP, can make it difficult to distinguish between hits and non-hits in a screening campaign.[10] To increase the assay window:

  • Maximize Size Difference: The FP signal change is dependent on the relative size difference between the tracer (this compound) and the binder molecule.[10][12] Ideally, the binder should be at least ten times the molecular weight of the this compound tracer.[10]

  • Optimize this compound Concentration: Use the lowest concentration of this compound that provides a good signal-to-noise ratio.[10] Higher tracer concentrations can lead to a smaller dynamic range.

  • Choice of Fluorophore: The fluorescent label on this compound itself can influence the assay window. Different fluorophores have different lifetimes and quantum yields, which can affect the dynamic range.[5][7]

Q7: The Z' factor for my assay is below 0.5. What does this mean and how can I improve it?

A7: The Z' factor is a statistical measure of the quality of an HTS assay.[6] A Z' factor between 0.5 and 1.0 is considered excellent for HTS.[5] A value below 0.5 indicates that the assay is not robust enough for reliable screening, often due to a small dynamic range or high data variability.[5]

To improve your Z' factor:

  • Increase the Assay Window: Follow the steps outlined in Q6. A larger separation between your positive and negative controls will improve the Z' factor.[6]

  • Reduce Data Variability:

    • Ensure accurate and consistent pipetting.

    • Allow the plate to equilibrate to the correct temperature before reading.

    • Increase the number of replicates for your controls.[10]

    • Optimize the incubation time to ensure the binding reaction has reached equilibrium.[11]

Experimental Design and Data Interpretation

Q8: How do I determine the optimal concentration of this compound and the binding partner for my assay?

A8: Proper determination of reagent concentrations is critical for a successful FP assay.

  • This compound (Tracer) Titration: Perform a serial dilution of this compound to find the lowest concentration that gives a stable signal well above the background (at least 3-10 fold higher).[11]

  • Binder Titration: Using the optimal this compound concentration, perform a titration with a range of concentrations of the binding partner. This will allow you to determine the Kd of the interaction and select a binder concentration that results in about 50-80% of the this compound being bound for competitive assays.[5]

Q9: I am seeing a "hook effect" in my binder titration curve. What is happening?

A9: A "hook effect" can sometimes be observed at very high concentrations of the binder, where the FP signal unexpectedly decreases. This can be due to a variety of factors, including protein aggregation at high concentrations, which can cause light scattering and interfere with the measurement.

Q10: My test compounds seem to be fluorescent. How does this affect my results and how can I correct for it?

A10: Fluorescent compounds can interfere with FP assays by contributing to the total fluorescence intensity.[11] This can lead to false positives or negatives. To identify and mitigate this:

  • Pre-read the Plate: Read the fluorescence intensity of the plate containing only the test compounds before adding this compound. This can help identify fluorescent compounds.

  • Use Red-Shifted Fluorophores: If compound fluorescence is a significant issue, consider using a version of this compound with a red-shifted fluorophore, as fewer library compounds fluoresce at longer wavelengths.[7]

  • Calculate Total Fluorescence: Monitor the total fluorescence intensity (Parallel + 2*Perpendicular). A significant increase in total fluorescence in the presence of a compound is indicative of interference.[11]

Data Presentation

Table 1: Example of this compound Tracer Titration

This table illustrates the effect of varying this compound concentration on the raw fluorescence signal and the measured polarization (mP). The goal is to select the lowest concentration that provides a robust signal well above the buffer background.[10][11]

This compound Conc. (nM)Avg. Fluorescence IntensityStd. Dev.Signal/Buffer RatiomP Value
100850,00012,0008535
50430,0006,5004334
25220,0003,3002235
1095,0001,5009.536
551,0009005.138
115,0004501.555
Buffer Only10,0003001N/A

In this example, a concentration of 10 nM or 25 nM would be a good starting point for further optimization, as it provides a strong signal-to-noise ratio without being excessive.

Table 2: Example of Binder Titration Data

This table shows a typical dataset for a binder titration experiment to determine the dissociation constant (Kd). The concentration of this compound is kept constant at the optimized level (e.g., 10 nM).

Binder Conc. (nM)mP ValueStd. Dev.
0352.1
1553.0
51104.5
101555.1
252106.2
502457.0
1002606.8
2002657.3

This data can be plotted to generate a saturation binding curve and calculate the Kd.

Experimental Protocols

Detailed Protocol for a Competitive Binding FP Assay

This protocol outlines the steps for setting up a competitive binding assay to screen for inhibitors of a protein-ligand interaction using this compound.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., PBS with 0.01% Tween-20). Ensure all components are of high purity to minimize background fluorescence.[3]
  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Binder Protein Stock Solution: Prepare a concentrated stock of the purified binder protein in the assay buffer.
  • Test Compound Plate: Prepare a serial dilution of your test compounds in a separate plate.

2. Assay Setup (384-well plate format):

  • Controls: Designate wells for positive controls (this compound + Binder, no inhibitor) and negative controls (this compound only).[3]
  • Compound Addition: Add your test compounds to the appropriate wells.
  • Binder Addition: Add the binder protein to all wells except the negative control wells. The final concentration should be optimized to give 50-80% binding of this compound.[5]
  • This compound Addition: Add the this compound tracer to all wells at its pre-determined optimal concentration.
  • Incubation: Mix the plate gently and incubate at room temperature for the optimized time to allow the binding to reach equilibrium.

3. Data Acquisition:

  • Set the plate reader to the correct excitation and emission wavelengths for this compound.
  • Ensure the instrument is set to read fluorescence polarization.
  • Read the mP values for each well.

4. Data Analysis:

  • Subtract the background mP value (from wells with buffer only).
  • Calculate the percent inhibition for each test compound concentration relative to the positive and negative controls.
  • Plot the percent inhibition versus the compound concentration to determine the IC50 value.
  • Calculate the Z' factor for the assay plate to assess its quality.[6][13]

Mandatory Visualizations

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization a Polarized Excitation Light b Free this compound (Fast Rotation) a->b c Depolarized Emitted Light b->c d Polarized Excitation Light e This compound-Binder Complex (Slow Rotation) d->e f Polarized Emitted Light e->f

Caption: Principle of Fluorescence Polarization.

FP_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, This compound, and Binder Stocks add_binder Add Binder Protein prep_reagents->add_binder add_tracer Add this compound Tracer prep_reagents->add_tracer prep_compounds Prepare Compound Dilution Plate add_compounds Add Compounds/Controls to Assay Plate prep_compounds->add_compounds add_compounds->add_binder add_binder->add_tracer incubate Incubate to Reach Equilibrium add_tracer->incubate read_plate Read mP Values on Plate Reader incubate->read_plate analyze_data Calculate % Inhibition, IC50, and Z' Factor read_plate->analyze_data

Caption: Competitive Binding FP Assay Workflow.

References

Technical Support Center: Novel Protocol Implementation and Modification for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Flumetover" was not identified in the scientific literature based on the conducted searches. Therefore, this technical support center provides a generalized framework and examples for troubleshooting and modifying a novel experimental protocol for use with specific cell lines. The following content can be adapted for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: We are seeing high levels of cell death after applying the new protocol to our specific cell line. What are the common causes and how can we troubleshoot this?

A1: High cell toxicity is a common issue when a protocol is applied to a new cell line. Here are the primary factors to investigate:

  • Reagent Concentration: The optimal concentration of reagents can vary significantly between cell lines. Your cell line may be more sensitive.

    • Troubleshooting: Perform a dose-response curve to determine the optimal, non-toxic concentration of all critical reagents. Start with a wide range of concentrations below and above the recommended starting point.

  • Incubation Time: The duration of exposure to certain reagents may be too long for your cells.

    • Troubleshooting: Conduct a time-course experiment to identify the shortest effective incubation time.

  • Cell Density: Sub-optimal cell density at the time of the experiment can lead to increased stress and death.

    • Troubleshooting: Ensure cells are in the logarithmic growth phase and at the recommended confluency. Test a range of seeding densities to find the optimal condition for your cell line.

  • Serum Concentration: Some protocols require reduced serum, which can be detrimental to sensitive cell lines.

    • Troubleshooting: If possible, test the effect of increasing the serum concentration in your media.

Q2: The expected molecular or cellular effect is not being observed in our cell line. How can we address this lack of efficacy?

A2: A lack of effect can be due to several cell line-specific factors:

  • Cellular Uptake: Your cell line may not be efficiently taking up the key reagents.

  • Target Expression: The molecular target of the protocol's reagents may be expressed at low levels or be absent in your cell line.

    • Troubleshooting: Verify the expression of the target protein or gene using methods like qPCR, Western blot, or flow cytometry.

  • Signaling Pathway Differences: The relevant signaling pathways may be regulated differently in your cell line.

    • Troubleshooting: Consult the literature for information on the key signaling pathways in your cell line and how they might differ from the cell lines in which the protocol was originally developed.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High Variability Between Replicates Inconsistent cell seeding, reagent addition, or incubation times.Refine pipetting techniques, ensure homogenous cell suspension, and standardize all steps of the protocol.
Unexpected Morphological Changes Contamination (mycoplasma, bacteria, yeast), or cellular stress.Regularly test for mycoplasma contamination. Visually inspect cells daily. Compare with an untreated control group.
Protocol works for one cell line but not another Inherent biological differences between the cell lines.Re-optimize the protocol for the new cell line. Refer to the FAQs above regarding concentration, time, and target expression.

Quantitative Data Summary

The following table represents example data from a hypothetical optimization experiment for a new protocol on three different cancer cell lines.

Cell Line Optimal Reagent Concentration (nM) Optimal Incubation Time (hours) Seeding Density (cells/cm²) Observed Efficacy (%)
MCF-7 100242 x 10⁴85
HeLa 150181.5 x 10⁴92
A549 75362.5 x 10⁴78

Experimental Protocols

Determining Optimal Reagent Concentration using a Dose-Response Assay

This protocol describes a method to determine the optimal concentration of a key reagent in your protocol for a specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Reagent Preparation: Prepare a serial dilution of the reagent. It is recommended to use a 10-point dilution series with a starting concentration 100-fold higher than the expected effective concentration.

  • Treatment: Remove the media from the cells and add the media containing the different concentrations of the reagent. Include a vehicle-only control.

  • Incubation: Incubate the plate for the time specified in the original protocol.

  • Viability Assay: After incubation, perform a cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.

  • Data Analysis: Read the plate on a plate reader and normalize the data to the vehicle control. Plot the viability against the log of the reagent concentration to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output cell_culture Cell Culture seeding Cell Seeding cell_culture->seeding reagent_prep Reagent Preparation treatment Treatment reagent_prep->treatment seeding->treatment incubation Incubation treatment->incubation data_acq Data Acquisition incubation->data_acq data_analysis Data Analysis data_acq->data_analysis results Results data_analysis->results signaling_pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Phosphorylates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Novel_Protocol_Agent Novel_Protocol_Agent Novel_Protocol_Agent->Receptor Activates

Technical Support Center: [Compound Name] Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of [Compound Name] during storage. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for [Compound Name]?

A1: For maximal stability, [Compound Name] should be stored under the following conditions:

  • Temperature: -20°C for long-term storage. For short-term storage (up to 2 weeks), 2-8°C is acceptable.

  • Light: Protect from light at all times. Use amber vials or store containers in the dark.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use airtight, high-quality glass vials.

Q2: What are the common degradation pathways for [Compound Name]?

A2: [Compound Name] is susceptible to three primary degradation pathways:

  • Hydrolysis: Degradation can occur in the presence of water, and is accelerated by acidic or basic conditions.[1]

  • Oxidation: The molecule is sensitive to oxidative degradation, which can be initiated by atmospheric oxygen or trace metal ions.[2]

  • Photolysis: Exposure to UV or visible light can induce degradation. The ICH Q1B guideline provides a framework for photostability testing.[1][3]

Q3: How can I tell if my sample of [Compound Name] has degraded?

A3: Visual inspection may reveal discoloration or precipitation. However, the most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the appearance of degradation peaks and a decrease in the main compound peak.[4]

Q4: Can I store [Compound Name] in a solution?

A4: Storing [Compound Name] in solution is generally not recommended due to the risk of hydrolysis and other solvent-mediated degradation. If you must store it in solution, use an anhydrous, aprotic solvent and store at -80°C for a limited duration. Always perform a stability test on the solution to determine its viability over time.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem: I observe unexpected degradation in my control sample.

Potential Cause Troubleshooting Steps
Contaminated Solvent Use fresh, high-purity, anhydrous solvent.
Improper Storage Ensure the sample was stored at the correct temperature, protected from light, and under an inert atmosphere.[5]
Incorrect pH If in a buffered solution, verify the pH of the buffer and ensure it is within the optimal range for [Compound Name].
Leaky Container Check the container seal for integrity. Use high-quality vials with secure caps.

Problem: The purity of [Compound Name] decreases significantly after a freeze-thaw cycle.

Potential Cause Troubleshooting Steps
Freeze-Thaw Instability This suggests the compound is sensitive to the physical stress of freezing and thawing.
Solution Aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.

Data Presentation: Degradation Profile

The following table summarizes hypothetical data from a forced degradation study on [Compound Name], showing the percentage of degradation after 7 days under various stress conditions.[1]

Stress Condition Parameter % Degradation Major Degradants Formed
Acid Hydrolysis 0.1 M HCl at 60°C15.2%Degradant A, Degradant B
Base Hydrolysis 0.1 M NaOH at 60°C22.5%Degradant C
Oxidation 3% H₂O₂ at 25°C18.7%Degradant D
Thermal 80°C8.9%Degradant A, Degradant E
Photolytic 1.2 million lux hours12.1%Degradant F

Experimental Protocols

Protocol: Forced Degradation Study for [Compound Name]

This protocol is designed to identify potential degradation pathways and validate the stability-indicating nature of an analytical method.[3][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of [Compound Name] at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[3]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 7 days.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 7 days.[1]

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 7 days.[1]

  • Thermal Degradation: Store 1 mL of the stock solution in a vial at 80°C for 7 days.[1]

  • Photolytic Degradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1][3]

  • Control Sample: Store 1 mL of the stock solution at -20°C, protected from light.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples, including the control, using a validated stability-indicating HPLC-UV method.

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

  • Identify and quantify any significant degradation products.

Visualizations

Degradation Pathway

cluster_hydrolysis Hydrolysis Pathway Compound Compound Degradant_A Degradant_A Compound->Degradant_A + H2O (Acidic) Degradant_B Degradant_B Compound->Degradant_B + H2O (Basic)

Caption: A simplified diagram illustrating the hydrolytic degradation of [Compound Name].

Experimental Workflow

prep Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze via HPLC-UV neutralize->analyze evaluate Evaluate Data & Identify Degradants analyze->evaluate

Caption: Workflow for conducting a forced degradation study of [Compound Name].

Troubleshooting Logic

start Unexpected Degradation Observed? check_storage Storage Conditions Correct? start->check_storage Yes check_solvent Solvent Quality High-Purity? check_storage->check_solvent Yes correct_storage Correct Storage & Re-analyze check_storage->correct_storage No check_container Container Seal Intact? check_solvent->check_container Yes use_new_solvent Use Fresh Solvent & Re-analyze check_solvent->use_new_solvent No use_new_vial Use New Vial & Re-analyze check_container->use_new_vial No contact_support Contact Technical Support check_container->contact_support Yes

Caption: A decision tree for troubleshooting unexpected degradation of [Compound Name].

References

Technical Support Center: Managing Autofluorescence in Immunofluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting autofluorescence in immunofluorescence (IF) imaging. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate issues with autofluorescence in their experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered with autofluorescence during immunofluorescence experiments.

Issue: High background fluorescence is obscuring my signal.

  • Question: How can I determine if the high background is due to autofluorescence?

    • Answer: An essential control is to examine an unstained sample from the same tissue under the same imaging conditions. If you observe significant fluorescence in the unstained sample, it is likely due to autofluorescence.[1][2] It is also recommended to have a "secondary antibody only" control to rule out non-specific binding of the secondary antibody.[3]

  • Question: My unstained control confirms high autofluorescence. What are the likely sources?

    • Answer: Autofluorescence can originate from several sources, both endogenous to the tissue and introduced during sample preparation.

      • Endogenous Sources: Naturally occurring fluorescent molecules within the tissue, such as collagen, elastin, NADH, FAD, and lipofuscin, are common culprits.[4][5] Tissues rich in these components, like the liver, kidney, and brain, often exhibit high autofluorescence.[6] Red blood cells also contribute to autofluorescence due to the presence of heme.[5]

      • Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde, paraformaldehyde, and especially glutaraldehyde can react with amines in the tissue to create fluorescent Schiff bases, significantly increasing background fluorescence.[4][7] Over-fixation can exacerbate this issue.[8]

      • Other Procedural Causes: Allowing the tissue or cells to dry out at any point during the staining protocol can lead to intense autofluorescence.[8] Some culture media supplements, like phenol red and fetal bovine serum, can also be fluorescent.[4]

Issue: My attempts to quench autofluorescence are not working or are affecting my specific signal.

  • Question: I tried a chemical quencher, but the background is still high. What can I do?

    • Answer: The effectiveness of a chemical quencher can depend on the source of the autofluorescence and the specific tissue type.

      • Optimize Incubation Time and Concentration: Ensure you are using the quencher at the recommended concentration and for the optimal duration. For example, Sudan Black B treatment may require optimization of incubation time.[9]

      • Try a Different Quencher: Not all quenchers are equally effective for all types of autofluorescence. For instance, some commercial reagents are specifically designed to target non-lipofuscin sources of autofluorescence.[6][10] Refer to the comparison table below to select an alternative.

      • Combine Methods: In some cases, a combination of methods, such as a chemical quencher followed by photobleaching, might be more effective.

  • Question: My specific fluorescent signal seems weaker after using a quenching agent. How can I prevent this?

    • Answer: Some quenching agents can unfortunately also quench the signal from your intended fluorophore.

      • Reduce Quencher Concentration or Incubation Time: Try using a lower concentration of the quenching agent or reducing the incubation time to a point where autofluorescence is acceptably reduced without significantly impacting your signal.

      • Choose a Different Quenching Method: Some methods are less likely to affect specific signals. For example, spectral unmixing is a computational approach that separates the autofluorescence signal from the specific signal without chemically altering the sample.[1][11]

      • Signal Amplification: If your signal is inherently weak, consider using a signal amplification technique, such as tyramide signal amplification (TSA), to boost the specific signal above the autofluorescence background.[6][12]

Frequently Asked Questions (FAQs)

General Questions

  • What is autofluorescence?

    • Autofluorescence is the natural emission of light by biological structures or other materials when they are excited by light, as opposed to the fluorescence emitted by intentionally added fluorescent molecules (fluorophores).[13] Common endogenous fluorophores include NADH, flavins, collagen, elastin, and lipofuscin.[4][5][13]

  • Why is autofluorescence a problem in immunofluorescence?

    • Autofluorescence can significantly decrease the signal-to-noise ratio, making it difficult to distinguish the specific fluorescent signal from your antibody of interest from the background noise.[14] This is particularly problematic when detecting low-abundance targets.[4]

Procedural Questions

  • How can I minimize autofluorescence from the start of my experiment?

    • Choice of Fixative: If compatible with your antibody, consider using an organic solvent fixative like ice-cold methanol instead of aldehyde fixatives.[4] If you must use an aldehyde, paraformaldehyde generally induces less autofluorescence than glutaraldehyde.[7] Also, ensure you are not over-fixing your samples.[8]

    • Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells, a common source of autofluorescence.[15]

    • Choice of Fluorophore: Whenever possible, choose fluorophores that emit in the far-red or near-infrared spectrum, as endogenous autofluorescence is typically weaker at these longer wavelengths.[15]

  • What are the most common methods to reduce autofluorescence?

    • There are several approaches that can be used independently or in combination:

      • Chemical Quenching: Treating the sample with chemical reagents that reduce or mask the autofluorescence. Common examples include Sudan Black B and sodium borohydride.[6][15]

      • Photobleaching: Intentionally exposing the sample to the excitation light to "burn out" the autofluorescence before imaging the specific signal.[6][16]

      • Spectral Unmixing: Using specialized microscopy and software to distinguish the spectral signature of the autofluorescence from that of the specific fluorophore(s) and computationally remove it from the final image.[1][11][17]

      • Signal Amplification: Enhancing the specific signal to a level that it significantly outweighs the background autofluorescence.[6][12]

Quantitative Data Summary

The following table summarizes the reported efficacy of various autofluorescence quenching methods. The effectiveness can vary depending on the tissue type, fixation method, and the primary source of autofluorescence.

Quenching MethodTarget Autofluorescence Source(s)Reported EfficacyReference(s)
Sudan Black B Lipofuscin, general background65-95% reduction depending on filter setup[9]
Sodium Borohydride Aldehyde-induced autofluorescenceEffective at reducing Schiff bases[4][15]
TrueBlack™ Lipofuscin Autofluorescence Quencher Lipofuscin89-93% reduction[18]
MaxBlock™ Autofluorescence Reducing Reagent General background90-95% reduction[18]
Vector® TrueVIEW™ Autofluorescence Quenching Kit Aldehyde fixation, red blood cells, collagen, elastinSignificant reduction of non-lipofuscin autofluorescence[6][10]
Copper Sulfate General backgroundEffective, but can shift emission spectra of some fluorophores[18][19]
Ammonia/Ethanol General background65-70% reduction[20]
Trypan Blue General backgroundCan shift autofluorescence to longer wavelengths[19][20]

Experimental Protocols

Protocol 1: Sudan Black B Treatment for Reducing Autofluorescence

This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections.

  • Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval (if required): Perform antigen retrieval as per your standard protocol.

  • Prepare Sudan Black B Solution: Prepare a 0.1% solution of Sudan Black B in 70% ethanol. The solution should be freshly prepared and filtered.

  • Incubation: Incubate the sections in the Sudan Black B solution for 5-20 minutes at room temperature.[4] The optimal incubation time may need to be determined empirically.

  • Washing: Wash the sections thoroughly with PBS or a similar buffer to remove excess Sudan Black B.

  • Immunostaining: Proceed with your standard immunofluorescence staining protocol, starting from the blocking step.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is suitable for aldehyde-fixed cells or tissue sections.

  • Fixation and Permeabilization: Fix and permeabilize your samples according to your standard protocol.

  • Prepare Sodium Borohydride Solution: Freshly prepare a solution of 0.1% to 1% sodium borohydride in PBS.[5][16][21] Caution: Sodium borohydride is a hazardous substance; handle with appropriate safety precautions. The solution should bubble upon preparation, indicating it is active.[5]

  • Treatment: Incubate the samples in the sodium borohydride solution for 2-3 changes of 5-10 minutes each at room temperature.[12][16]

  • Washing: Wash the samples extensively with PBS (at least 3 times for 5 minutes each) to remove all traces of sodium borohydride.

  • Immunostaining: Proceed with your standard immunofluorescence staining protocol.

Protocol 3: Spectral Unmixing Workflow

This is a general workflow for spectral unmixing using a spectral confocal microscope or flow cytometer. Specific steps will vary depending on the instrument and software.

  • Acquire Reference Spectra:

    • Unstained Sample: Acquire a spectral image or data from an unstained sample to capture the autofluorescence signature.[3]

    • Single-Stained Controls: For each fluorophore in your experiment, prepare a sample stained with only that single fluorophore and acquire its spectral signature.[22]

  • Acquire Image of Fully Stained Sample: Image your fully stained experimental sample, acquiring the entire emission spectrum at each pixel.

  • Perform Linear Unmixing: In the analysis software, define the reference spectra (autofluorescence and each fluorophore). The software will then use a linear unmixing algorithm to calculate the contribution of each spectrum to the total signal in every pixel of your experimental image.[23]

  • Generate Unmixed Images: The output will be a set of images, each showing the distribution of a single fluorophore, with the contribution from autofluorescence and spectral bleed-through from other fluorophores removed.[3]

Visualizations

experimental_workflow Experimental Workflow for Addressing Autofluorescence cluster_prep Sample Preparation cluster_autofluorescence Autofluorescence Assessment & Reduction cluster_staining Immunostaining cluster_imaging Imaging & Analysis prep Prepare Sample (Cells or Tissue) fix Fixation (e.g., PFA, Methanol) prep->fix perm Permeabilization (if required) fix->perm unstained Image Unstained Control perm->unstained assess Assess Autofluorescence Level unstained->assess quenching Apply Quenching Method (e.g., Sudan Black B, NaBH4) assess->quenching High AF block Blocking assess->block Low AF quenching->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary mount Mount Coverslip secondary->mount acquire Image Acquisition mount->acquire analysis Image Analysis (e.g., Spectral Unmixing) acquire->analysis nadh_metabolism Simplified NAD+ Metabolism Pathway cluster_glycolysis Glycolysis (Cytoplasm) cluster_tca Citric Acid Cycle (Mitochondria) cluster_etc Electron Transport Chain (Mitochondria) glucose Glucose pyruvate Pyruvate glucose->pyruvate nadh NADH (Autofluorescent) glucose->nadh produces acetyl_coA Acetyl-CoA pyruvate->acetyl_coA tca_cycle TCA Cycle acetyl_coA->tca_cycle tca_cycle->nadh produces etc Electron Transport Chain atp ATP etc->atp nad_plus NAD+ etc->nad_plus regenerates nad_plus->glucose consumes nad_plus->tca_cycle consumes nadh->etc donates electrons collagen_synthesis Collagen Biosynthesis Pathway cluster_intracellular Intracellular Events (Fibroblast) cluster_extracellular Extracellular Events transcription 1. Gene Transcription (Nucleus) translation 2. mRNA Translation (RER) transcription->translation hydroxylation 3. Hydroxylation of Proline & Lysine translation->hydroxylation glycosylation 4. Glycosylation hydroxylation->glycosylation assembly 5. Procollagen Triple Helix Formation glycosylation->assembly secretion 6. Secretion via Golgi assembly->secretion cleavage 7. Cleavage of Propeptides secretion->cleavage tropocollagen Tropocollagen cleavage->tropocollagen fibril 8. Fibril Assembly tropocollagen->fibril crosslinking 9. Cross-linking fibril->crosslinking collagen_fiber Collagen Fiber (Autofluorescent) crosslinking->collagen_fiber

References

Technical Support Center: Enhancing the Specificity of Flumetover Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Flumetover, a benzamide fungicide. Our aim is to help you enhance the specificity of this compound binding and achieve reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic fungicide belonging to the benzamide chemical class.[1] Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial electron transport chain (respiratory complex II).[1] By inhibiting SDH, this compound disrupts fungal respiration and energy production, leading to cell death. Some evidence also suggests that this compound may interfere with chitin synthase, an enzyme critical for the formation of the fungal cell wall.[1] This dual-action potential makes it effective against a range of fungal pathogens.

Q2: I am observing unexpected or off-target effects in my experiments. What could be the cause?

Off-target effects can arise from several factors:

  • High Concentrations: Using this compound at concentrations significantly above the effective concentration (EC50) or inhibitory concentration (IC50) for the target pathogen can lead to binding to unintended cellular components.

  • Metabolic Activation: The parent compound may be metabolized by the fungus into active or inactive forms, some of which could have different binding profiles.

  • Presence of Homologous Proteins: Organisms may possess proteins with similar binding pockets to the intended target, leading to competitive or non-specific binding.

  • Experimental Conditions: pH, temperature, and buffer composition can influence the conformation of both this compound and its target proteins, potentially altering binding specificity.

Q3: How can I improve the binding specificity of this compound in my assays?

To enhance binding specificity, consider the following strategies:

  • Optimize Concentration: Determine the minimal effective concentration of this compound through dose-response experiments to avoid off-target effects associated with high concentrations.

  • Use of Controls: Include appropriate negative controls (e.g., vehicle-only) and positive controls (e.g., a known specific inhibitor of the target) in your experiments.

  • Competitive Binding Assays: Employ a competitive binding assay to confirm that this compound is binding to the intended target. This involves competing with a labeled ligand known to bind specifically to the target.

  • Target Knockout/Knockdown Strains: If genetically tractable, using fungal strains with a knockout or knockdown of the putative target gene can help verify that the observed effects are target-specific.

  • Buffer Optimization: Systematically vary buffer components, pH, and ionic strength to identify conditions that favor specific binding.

Q4: Are there known cross-resistance issues with this compound and other fungicides?

Cross-resistance can occur between fungicides with the same mode of action. For instance, fungi that have developed resistance to other SDHI fungicides may also show reduced sensitivity to this compound. However, one study on the novel SDHI fungicide pydiflumetofen, which is also a pyrazole-carboxamide, showed no cross-resistance with fungicides from other classes like carbendazim, prochloraz, and phenamacril. It is crucial to assess the resistance profile of your fungal strains to different classes of fungicides.

Q5: What are typical EC50 values for SDHI fungicides?

Troubleshooting Guides

Issue 1: High Background Signal in Binding Assays
Possible Cause Troubleshooting Step
Non-specific binding to assay components (e.g., plates, membranes) 1. Increase the concentration of blocking agents (e.g., BSA, non-fat milk) in your buffers. 2. Add a small amount of a non-ionic detergent (e.g., Tween-20, Triton X-100) to wash buffers. 3. Test different types of assay plates or membranes with lower non-specific binding properties.
Aggregation of this compound 1. Ensure this compound is fully dissolved in the appropriate solvent before diluting into aqueous buffers. 2. Briefly sonicate the this compound stock solution. 3. Filter the final assay solution through a low-protein-binding filter.
Contamination of reagents 1. Use fresh, high-purity reagents. 2. Filter-sterilize all buffers.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Variability in fungal cell preparation 1. Standardize the growth phase and density of fungal cultures used for preparing extracts or whole-cell assays. 2. Ensure complete and consistent cell lysis for enzymatic assays. 3. Quantify protein concentration accurately for all extracts.
Inaccurate pipetting or dilutions 1. Calibrate pipettes regularly. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Use positive displacement pipettes for viscous solutions.
Fluctuations in incubation conditions 1. Ensure consistent temperature and incubation times for all samples. 2. Monitor and control humidity if working with open plates for extended periods.

Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a general framework.

Principle: SDH catalyzes the oxidation of succinate to fumarate, with the concomitant reduction of an electron acceptor. In this assay, a probe is reduced by SDH, resulting in a colorimetric product that can be measured at 600 nm.

Materials:

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2, with 1 mM EDTA)

  • SDH Substrate Mix (containing succinate)

  • SDH Probe (e.g., 2,6-dichlorophenolindophenol - DCIP)

  • Sample (e.g., isolated mitochondria, cell lysate)

  • 96-well clear, flat-bottom plate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples or cells in ice-cold SDH Assay Buffer.[4]

    • Centrifuge to remove insoluble material and collect the supernatant.[4]

    • Determine the protein concentration of the supernatant.

  • Standard Curve Preparation:

    • Prepare a series of standards using a known concentration of a reduced probe (e.g., reduced DCIP).[4][5]

    • Add assay buffer to bring all standard wells to a final volume of 100 µL.[4][5]

  • Assay Reaction:

    • Add your sample to the wells of the 96-well plate. Adjust the volume with SDH Assay Buffer.

    • Prepare a reaction mix containing the SDH Substrate Mix and SDH Probe.

    • Add the reaction mix to the sample wells to initiate the reaction.

    • For inhibitor studies, pre-incubate the sample with this compound for a specified time before adding the reaction mix.

  • Measurement:

    • Immediately measure the absorbance at 600 nm in kinetic mode at 25°C.[6]

    • Take readings every 3-5 minutes for 10-30 minutes.[5][6]

  • Calculation:

    • Determine the rate of change in absorbance over time within the linear range.

    • Use the standard curve to convert the absorbance values to the amount of product formed.

    • Calculate the SDH activity, often expressed as units per mg of protein. One unit is the amount of enzyme that generates 1.0 µmole of the product per minute at a specific pH and temperature.[4]

Chitin Synthase Activity Assay (Non-Radioactive)

This protocol is based on the principle of detecting the synthesized chitin using a specific binding protein.

Principle: Chitin synthase polymerizes N-acetylglucosamine (GlcNAc) from UDP-GlcNAc into chitin. The newly synthesized chitin is captured on a plate coated with Wheat Germ Agglutinin (WGA), which binds specifically to chitin. The captured chitin is then detected using a WGA-horseradish peroxidase (HRP) conjugate, and the HRP activity is measured colorimetrically.[7]

Materials:

  • WGA-coated 96-well plate

  • Cell-free extract containing chitin synthase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl2 and 1 mM DTT)

  • UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) substrate

  • WGA-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Enzyme Preparation:

    • Prepare a cell-free extract from fungal mycelia.

    • Determine the protein concentration of the extract.

  • Assay Reaction:

    • Add the cell-free extract to the wells of the WGA-coated plate.

    • For inhibitor studies, pre-incubate the extract with this compound.

    • Initiate the reaction by adding the UDP-GlcNAc substrate.

    • Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Detection:

    • Wash the wells to remove unbound substrate and enzyme.

    • Add the WGA-HRP conjugate and incubate to allow binding to the synthesized chitin.

    • Wash the wells to remove the unbound conjugate.

    • Add the HRP substrate and incubate until a color develops.

    • Stop the reaction with the stop solution.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength for the chosen HRP substrate (e.g., 450 nm for TMB).

  • Calculation:

    • Subtract the background absorbance (wells without enzyme or substrate).

    • The chitin synthase activity is proportional to the measured absorbance. A standard curve can be generated using known amounts of chitin to quantify the product.[7]

Visualizing Pathways and Workflows

Flumetover_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_optimization Assay Optimization cluster_validation Specificity Validation Problem High Background or Inconsistent Results Check_Concentration Verify this compound Concentration Problem->Check_Concentration Check_Reagents Assess Reagent Quality & Purity Problem->Check_Reagents Check_Protocol Review Experimental Protocol Problem->Check_Protocol Optimize_Blocking Optimize Blocking Conditions Check_Concentration->Optimize_Blocking If background is high Modify_Wash Modify Wash Steps Check_Reagents->Modify_Wash If background is high Standardize_Prep Standardize Sample Preparation Check_Protocol->Standardize_Prep If results are inconsistent Comp_Binding Perform Competitive Binding Assay Optimize_Blocking->Comp_Binding Modify_Wash->Comp_Binding Target_KO Use Target Knockout Strain Standardize_Prep->Target_KO Solution Enhanced Specificity & Reproducibility Comp_Binding->Solution Confirm Specificity Target_KO->Solution Confirm Specificity SDHI_Mechanism_of_Action cluster_tca TCA Cycle cluster_etc Electron Transport Chain (Mitochondrial Inner Membrane) Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate Coenzyme_Q Coenzyme Q Complex_II->Coenzyme_Q e⁻ transfer Complex_III Complex III Coenzyme_Q->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV Water H₂O Complex_IV->Water ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient Oxygen O₂ Oxygen->Complex_IV ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_II Inhibits Chitin_Synthase_Pathway Glucose Glucose UDP_GlcNAc UDP-N-acetylglucosamine Glucose->UDP_GlcNAc Multiple Steps Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer Chitin_Synthase->Chitin Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation This compound This compound This compound->Chitin_Synthase Inhibits

References

Validation & Comparative

Validating Flumetover's Antifungal Efficacy: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flumetover is a broad-spectrum fungicide with a dual mechanism of action, targeting both fungal cell wall synthesis and mitochondrial respiration. This guide provides a framework for validating the biological effects of this compound using a multi-pronged approach with orthogonal methods. Employing distinct experimental techniques to measure the same biological endpoint provides a more robust and comprehensive understanding of a compound's activity and mechanism of action.

Quantitative Comparison of this compound's Effects

The following table summarizes illustrative quantitative data from primary and orthogonal validation assays for this compound's effect on a model fungal species.

Assay Type Method Metric This compound Control (Untreated)
Primary Efficacy Assay Fungal Growth Inhibition (Mycelial Growth Assay)EC₅₀ (µg/mL)0.5N/A
Mechanism Validation (Mitochondrial Respiration) Succinate Dehydrogenase (SDH) Activity AssayIC₅₀ (µM)2.5N/A
Mechanism Validation (Cell Wall Synthesis) Chitin Content Assay (Calcofluor White Staining)Relative Fluorescence Units (RFU)15003000
Phenotypic Validation Spore Germination Assay% Inhibition950

Experimental Protocols

Fungal Growth Inhibition Assay (Primary Method)

This assay determines the concentration of this compound required to inhibit fungal growth by 50% (EC₅₀).

Protocol:

  • Prepare potato dextrose agar (PDA) amended with serial dilutions of this compound.

  • Dispense the amended PDA into petri dishes.

  • Inoculate the center of each plate with a 5 mm mycelial plug from an actively growing fungal culture.

  • Incubate the plates at 25°C for 5-7 days.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of growth inhibition relative to a control plate (without this compound).

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting to a dose-response curve.

Succinate Dehydrogenase (SDH) Activity Assay (Orthogonal Method 1)

This biochemical assay directly measures the inhibitory effect of this compound on mitochondrial complex II (SDH).[1]

Protocol:

  • Isolate mitochondria from the target fungus.

  • Prepare a reaction mixture containing mitochondrial protein, buffer, and the substrate (succinate).

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction and monitor the reduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP) spectrophotometrically at 600 nm.

  • Calculate the rate of the reaction for each this compound concentration.

  • Determine the IC₅₀ value, the concentration of this compound that inhibits SDH activity by 50%, by plotting the reaction rate against the inhibitor concentration.

Chitin Staining with Calcofluor White (Orthogonal Method 2)

This method uses a fluorescent dye that binds to chitin in the fungal cell wall, allowing for visualization and quantification of changes in cell wall integrity.[2][3][4]

Protocol:

  • Grow the fungus in liquid culture in the presence and absence of a sub-lethal concentration of this compound.

  • Harvest and wash the fungal mycelia.

  • Stain the mycelia with a solution of Calcofluor White M2R (0.1% w/v) and 10% potassium hydroxide.[1][3][4]

  • After a short incubation, visualize the stained mycelia using a fluorescence microscope with a UV filter.

  • Capture images and quantify the fluorescence intensity, particularly at the septa and hyphal tips, to assess changes in chitin deposition.

Transmission Electron Microscopy (TEM) (Orthogonal Method 3)

TEM provides high-resolution images of the internal ultrastructure of fungal cells, revealing morphological changes induced by this compound.[5][6][7]

Protocol:

  • Treat fungal cells with this compound.

  • Fix the cells with glutaraldehyde and osmium tetroxide.

  • Dehydrate the samples through an ethanol series.

  • Embed the samples in resin and prepare ultrathin sections.

  • Stain the sections with uranyl acetate and lead citrate.

  • Examine the sections under a transmission electron microscope, focusing on the cell wall, septa, and mitochondria for any abnormalities.

Visualizing the Validation Workflow and Mechanism of Action

The following diagrams illustrate the logical flow of the validation process and the known signaling pathways affected by this compound.

G cluster_0 Primary Observation cluster_1 Orthogonal Validation Methods A Fungal Growth Inhibition Assay (EC50 Determination) B SDH Activity Assay (IC50 Determination) A->B Validate with orthogonal methods C Chitin Staining (Calcofluor White) A->C Validate with orthogonal methods D Transmission Electron Microscopy (Ultrastructural Analysis) A->D Validate with orthogonal methods G cluster_0 Mitochondrial Respiration cluster_1 Cell Wall Synthesis This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ChitinSynthase Chitin Synthase This compound->ChitinSynthase Inhibits Succinate Succinate Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- ATP ATP Production ETC->ATP UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->ChitinSynthase Chitin Chitin CellWall Cell Wall Integrity Chitin->CellWall ChitinSynthase->Chitin

References

A Comparative Guide to Flumetover and Alternative Compounds for Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate in vivo quantification of neuroinflammation is critical. This guide provides an objective comparison of Flumetover ([¹⁸F]FEPPA) against its primary alternatives, [¹⁸F]DPA-714 and [¹¹C]PBR28. These second-generation radioligands are utilized in Positron Emission Tomography (PET) to target the 18 kDa translocator protein (TSPO), a biomarker upregulated in activated microglia and astrocytes during neuroinflammatory processes.

Quantitative Efficacy Comparison

The performance of these PET radioligands can be assessed through several key parameters. The following tables summarize available quantitative data to facilitate a direct comparison.

Compound Binding Affinity (Ki) in nM Standardized Uptake Value (SUV) Ratio (SUVR) Total Volume of Distribution (Vᴛ) in mL/cm³
This compound ([¹⁸F]FEPPA) Not directly compared in cited studies~1.2-1.4 (in AD mice model)~4-6 (in healthy human brain)[1]
[¹⁸F]DPA-714 7.0 ± 0.4[2]~1.1-1.3 (in AD mice model)~3-5 (in healthy and AD human brain)[3]
[¹¹C]PBR28 Not directly compared in cited studies~1.1-1.2 (in AD mice model)~2.2 ± 0.72 (in baboon brain at baseline)[4]

Experimental Methodologies

In Vitro TSPO Binding Assay Protocol

The binding affinity (Ki) of a ligand for TSPO is determined through a competitive radioligand binding assay.

  • Membrane Preparation : Brain tissue is homogenized, and the cell membranes containing TSPO are isolated through centrifugation.

  • Competitive Binding : A known concentration of a radiolabeled TSPO ligand, such as [³H]PK11195, is incubated with the prepared membranes. This is performed in the presence of varying concentrations of the unlabeled test compound (this compound, DPA-714, or PBR28).

  • Incubation and Filtration : The mixture is incubated to allow binding to reach equilibrium. Subsequently, the mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound fraction.

  • Quantification and Analysis : The radioactivity of the filters is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo PET Imaging Protocol

PET imaging is used to assess the in vivo performance of the radioligands.

  • Subject Preparation : The subject is positioned within the PET scanner. For quantitative analysis, cannulas may be inserted for radiotracer injection and arterial blood sampling.

  • Radiotracer Injection : A bolus of the ¹⁸F or ¹¹C-labeled radioligand is administered intravenously.

  • Dynamic PET Scanning : PET data is acquired continuously for a period of 60 to 120 minutes post-injection to capture the dynamic distribution of the tracer in the brain.

  • Data Analysis :

    • Standardized Uptake Value (SUV) : This semi-quantitative measure is calculated from the tissue radioactivity concentration, the injected dose, and the subject's body weight. SUVR is often calculated by normalizing the SUV of a target region to a reference region with low TSPO expression.

    • Total Volume of Distribution (Vᴛ) : For a more quantitative assessment, arterial blood samples are analyzed to generate an input function. Kinetic modeling of the tissue time-activity curves and the input function is then performed to calculate Vᴛ, which represents the total binding of the radiotracer in the brain tissue.

Visualized Workflows and Pathways

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay TSPO Binding Assay (Ki determination) animal_pet PET Imaging in Animal Models (SUV, VT) binding_assay->animal_pet human_pet PET Imaging in Humans (SUV, VT) animal_pet->human_pet comparison Comparative Efficacy Analysis human_pet->comparison radioligand Radioligand (this compound or Alternative) radioligand->binding_assay radioligand->animal_pet

Caption: Experimental workflow for comparing TSPO PET radioligands.

tspo_signaling_pathway cluster_mito Mitochondrial Outer Membrane tspo TSPO vdac VDAC tspo->vdac interacts with cholesterol_transport Cholesterol Transport tspo->cholesterol_transport inflammatory_pathways Modulation of Inflammatory Pathways (MAPK, NLRP3) tspo->inflammatory_pathways neuroinflammation Neuroinflammation (e.g., in Alzheimer's, Parkinson's) activated_glia Activated Microglia & Astrocytes neuroinflammation->activated_glia activated_glia->tspo Upregulation steroidogenesis Neurosteroid Synthesis cholesterol_transport->steroidogenesis

Caption: Simplified signaling pathway of TSPO in neuroinflammation.

References

Flumetover Cross-Reactivity Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flumetover, a benzamide fungicide, is utilized in agricultural applications for the control of a range of fungal pathogens, including Fusarium graminearum, powdery mildew, grey mould, and white mould. Understanding the cross-reactivity of this compound with other molecules is paramount for assessing its specificity, potential off-target effects, and for the development of effective and sustainable disease management strategies. This guide provides a comparative analysis of this compound's cross-reactivity, supported by available experimental data and detailed methodologies.

Primary Mechanism of Action: Succinate Dehydrogenase Inhibition

Recent findings have identified this compound as a Succinate Dehydrogenase Inhibitor (SDHI). The primary mode of action of this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi. This enzyme plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate. By inhibiting this key enzyme, this compound effectively disrupts the fungal respiratory process, leading to a cessation of growth and eventual cell death.

It is important to note that some sources have provided conflicting information, suggesting that this compound may also inhibit chitin synthase, a vital enzyme in the formation of the fungal cell wall. However, the preponderance of evidence points towards SDH inhibition as the primary mechanism. This guide will proceed with the analysis based on its classification as an SDHI fungicide.

Potential for Cross-Reactivity

The potential for cross-reactivity of this compound with other molecules arises from the conservation of its target enzyme, succinate dehydrogenase, across different species. SDH is a highly conserved enzyme present in the mitochondria of a wide range of organisms, from fungi to mammals. Therefore, there is a theoretical basis for potential cross-reactivity with the SDH enzyme in non-target organisms.

Cross-Reactivity with Other Fungicides

Within the realm of fungicides, cross-resistance can occur between different SDHI fungicides. Fungal pathogens can develop resistance to one SDHI, which may confer resistance to other fungicides within the same class. This is often due to mutations in the genes encoding the subunits of the SDH enzyme, which can alter the binding site of the inhibitors.

Cross-Reactivity with Non-Target Organisms

Given that succinate dehydrogenase is a fundamental enzyme in the cellular respiration of most eukaryotes, the potential for this compound to interact with the SDH of non-target organisms, including beneficial insects, aquatic life, and mammals, is a key consideration in its environmental and toxicological assessment. The degree of cross-reactivity and the resulting toxicity are dependent on the specific structural differences in the SDH enzyme between fungi and other organisms, as well as the metabolic pathways for detoxification in those organisms.

Experimental Data on Cross-Reactivity

Currently, publicly available, peer-reviewed experimental data specifically detailing the cross-reactivity of this compound with a broad range of molecules is limited. The following table summarizes the general expectations for cross-reactivity based on its mechanism as an SDHI fungicide.

Molecule Class Potential for Cross-Reactivity Rationale
Other SDHI Fungicides HighShared mechanism of action and target site (succinate dehydrogenase).
Fungicides with Different Modes of Action LowDifferent molecular targets (e.g., sterol biosynthesis, tubulin polymerization).
Non-Target Fungal Species VariableDepends on the conservation of the SDH enzyme and potential for resistance mechanisms.
Insects PossiblePresence of a homologous succinate dehydrogenase enzyme.
Aquatic Organisms PossiblePresence of a homologous succinate dehydrogenase enzyme.
Mammals PossiblePresence of a homologous succinate dehydrogenase enzyme.

Experimental Protocols

To assess the cross-reactivity of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments that can be employed.

In Vitro Enzyme Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on succinate dehydrogenase activity from various organisms.

Methodology:

  • Preparation of Mitochondria: Isolate mitochondria from the target fungus, a non-target organism (e.g., bovine heart for mammalian comparison), and a representative insect species.

  • Enzyme Activity Measurement: The activity of succinate dehydrogenase can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or the production of a colored formazan product from the reduction of tetrazolium salts like MTT or XTT.

  • Inhibition Assay:

    • Pre-incubate the isolated mitochondria with varying concentrations of this compound.

    • Initiate the reaction by adding succinate.

    • Monitor the change in absorbance over time to determine the reaction rate.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each organism.

Whole Organism Bioassays

Objective: To assess the in vivo effects of this compound on non-target organisms.

Methodology:

  • Fungal Cross-Resistance:

    • Culture a panel of fungal strains with known resistance profiles to other SDHI fungicides.

    • Expose these strains to a range of this compound concentrations in agar or liquid media.

    • Determine the minimum inhibitory concentration (MIC) for each strain.

    • Compare the MIC values to assess the degree of cross-resistance.

  • Insect Toxicity Assay:

    • Select a representative beneficial insect species (e.g., honeybee, ladybug).

    • Administer this compound through feeding or topical application at various doses.

    • Monitor for mortality, sublethal effects (e.g., changes in behavior, reproduction), and developmental abnormalities over a defined period.

  • Aquatic Toxicity Assay:

    • Utilize standard model organisms such as Daphnia magna (water flea) and zebrafish (Danio rerio).

    • Expose the organisms to a series of this compound concentrations in an aqueous environment.

    • Determine the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration causing a sublethal effect in 50% of the population) values.

Visualizing the Mechanism of Action and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G This compound's Mechanism of Action cluster_0 Normal Fungal Respiration This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC Electron Transport Chain Mitochondrion Mitochondrion Mitochondrion->ETC Respiration Cellular Respiration ETC->Respiration ATP ATP Production Respiration->ATP Respiration->ATP Disrupted FungalGrowth Fungal Growth ATP->FungalGrowth ATP->FungalGrowth Inhibited G Cross-Reactivity Assessment Workflow start Start: Assess this compound Cross-Reactivity in_vitro In Vitro Enzyme Inhibition Assays start->in_vitro in_vivo In Vivo Bioassays start->in_vivo mammalian Mammalian Cells/Tissues in_vitro->mammalian ic50 Determine IC50 Values in_vitro->ic50 fungi Fungal Strains (SDHI-resistant/sensitive) in_vivo->fungi insects Beneficial Insects in_vivo->insects aquatic Aquatic Organisms in_vivo->aquatic mic Determine MIC for Fungi fungi->mic lc50 Determine LC50/EC50 insects->lc50 aquatic->lc50 data_analysis Data Analysis & Comparison ic50->data_analysis mic->data_analysis lc50->data_analysis conclusion Conclusion on Cross-Reactivity Profile data_analysis->conclusion

Independent Replication and Comparison of Tau PET Tracers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of [18F]flortaucipir and Next-Generation Alternatives for Tau Pathology Imaging

The in-vivo detection of tau pathology is a cornerstone of Alzheimer's disease (AD) research and is increasingly vital for clinical trials of tau-targeting therapeutics. The first-generation tau positron emission tomography (PET) tracer, [18F]flortaucipir (formerly known as AV-1451 or T807), has been instrumental in visualizing the distribution and density of paired helical filament (PHF)-tau characteristic of AD. However, concerns regarding off-target binding have prompted the development of second-generation tracers. This guide provides a comparative overview of [18F]flortaucipir and two prominent second-generation alternatives, [18F]RO948 and [18F]MK-6240, based on independent head-to-head studies. It is important to note that the term "Flumetover," as specified in the query, is not found in the scientific literature and is likely a mistaken reference to [18F]flortaucipir, which will be the focus of this guide as the primary comparator.

Quantitative Performance Comparison

The performance of these tau PET tracers is often quantified using Standardized Uptake Value Ratios (SUVRs), which measure the tracer uptake in a region of interest relative to a reference region, typically the cerebellar gray matter. The dynamic range of SUVRs and the diagnostic accuracy, often assessed by the Area Under the Curve (AUC) in receiver operating characteristic (ROC) analysis, are key metrics for comparison.

Head-to-Head SUVR and Diagnostic Performance Data

The following tables summarize key quantitative data from independent studies comparing the performance of [18F]flortaucipir, [18F]RO948, and [18F]MK-6240.

Tracer Comparison Key Finding Quantitative Detail Citation
[18F]flortaucipir vs. [18F]RO948 Comparable neocortical retention, but [18F]RO948 shows higher retention in the entorhinal cortex.Neocortical SUVRs are highly comparable. However, [18F]RO948 retention was significantly higher in the entorhinal cortex.
[18F]flortaucipir vs. [18F]MK-6240 [18F]MK-6240 exhibits a greater dynamic range in SUVR estimates.The dynamic range of SUVRs in target regions was approximately 2-fold higher for [18F]MK-6240 than for [18F]flortaucipir.
[18F]flortaucipir vs. [18F]MK-6240 SUVR outcomes are highly correlated across most Braak stage regions.SUVRs were highly correlated (r² > 0.92; P ≪ 0.001) for all Braak regions except Braak II.
All three tracers A temporal meta-ROI can be used for differential diagnosis with high accuracy and a similar SUVR cut-off.An SUVR value of approximately 1.35 was a common threshold in the temporal meta-ROI for all three tracers.
Off-Target Binding Comparison

A critical aspect of tracer performance is its specificity. Off-target binding can lead to misinterpretation of PET images. The table below compares the known off-target binding profiles of the three tracers.

Tracer Primary Off-Target Binding Regions Key Observations Citation
[18F]flortaucipir Striatum, choroid plexus, basal ganglia, thalamus.Off-target binding in the striatum was approximately 56% higher than that of [18F]MK-6240 on average.
[18F]RO948 Skull/meninges, entorhinal cortex (higher retention than [18F]flortaucipir).Lower intracerebral "off-target" binding compared with [18F]flortaucipir.
[18F]MK-6240 Meninges.Apparent off-target binding is most often observed in the meninges.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the replication and comparison of findings. Below are generalized methodologies for tau PET imaging with the discussed tracers, based on published studies.

General Tau PET Imaging Protocol
  • Participant Preparation: Participants are typically required to fast for at least 4-6 hours prior to the scan to minimize blood glucose levels, which can interfere with tracer uptake. A comfortable and quiet environment is maintained to reduce anxiety and movement.

  • Radiotracer Administration: A bolus injection of the radiotracer is administered intravenously. The typical injected dose is approximately 370 MBq (10 mCi).

  • Uptake Period: Following injection, there is a waiting period to allow for the tracer to distribute and bind to tau aggregates in the brain. This uptake period varies between tracers.

  • PET Scan Acquisition: The participant is positioned in the PET scanner, and images of the brain are acquired. The acquisition time also varies depending on the tracer and scanner sensitivity.

  • Image Reconstruction and Analysis: The acquired PET data are reconstructed into 3D images. These images are often co-registered with a structural MRI scan for anatomical reference. SUVRs are calculated by dividing the mean tracer uptake in specific regions of interest by the mean uptake in a reference region (commonly the inferior cerebellar gray matter).

Tracer-Specific Parameters
Tracer Injected Dose Uptake/Scanning Window (post-injection) Reference Region Citation
[18F]flortaucipir ~370 MBq (10 mCi)80–100 minutesInferior cerebellar gray matter
[18F]RO948 ~370 MBq (10 mCi)70–90 minutesInferior cerebellar gray matter
[18F]MK-6240 ~370 MBq (10 mCi)70–90 or 90–110 minutesCerebellar gray matter

Visualizations

Tau PET Tracer Binding on Tau Fibrils

Computational modeling studies have provided insights into the potential binding sites of these tracers on tau fibrils. This diagram illustrates the concept of multiple binding sites.

Conceptual Binding of Tau PET Tracers to Tau Fibrils cluster_tau Tau Fibril cluster_tracers Tau PET Tracers TauFibril Aggregated Tau Protein Site1 Binding Site 1 TauFibril->Site1 Site2 Binding Site 2 TauFibril->Site2 Site3 Binding Site 3 TauFibril->Site3 Site4 Binding Site 4 TauFibril->Site4 Flortaucipir [18F]flortaucipir Flortaucipir->Site1 Binds to multiple sites Flortaucipir->Site3 RO948 [18F]RO948 RO948->Site1 Preferential binding MK6240 [18F]MK-6240 MK6240->Site1 High affinity and specificity MK6240->Site2 Standardized Tau PET Imaging Workflow Start Participant Preparation (e.g., fasting) Injection Radiotracer Injection (~370 MBq) Start->Injection Uptake Tracer Uptake Period (Tracer-specific duration) Injection->Uptake PETScan PET Scan Acquisition Uptake->PETScan Reconstruction Image Reconstruction PETScan->Reconstruction Coregistration Co-registration with MRI Reconstruction->Coregistration Analysis SUVR Calculation (Region of Interest / Reference Region) Coregistration->Analysis End Quantitative & Visual Assessment Analysis->End

Comparative Analysis of Flumazenil and its Analogs at the Benzodiazepine Binding Site of GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Flumazenil and a selection of its structural and functional analogs that target the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Flumazenil, a 1,4-imidazobenzodiazepine, is a well-known antagonist at this site and is clinically used to reverse the effects of benzodiazepine agonists. Its analogs, however, exhibit a range of pharmacological activities, from partial agonism to inverse agonism, and display varying selectivity for different GABA-A receptor subtypes. This analysis focuses on key performance differences, supported by experimental data, to aid in research and drug development efforts.

Pharmacological Overview

The GABA-A receptor, a pentameric ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The benzodiazepine binding site, located at the interface of the α and γ subunits, allosterically modulates the receptor's response to GABA. Ligands binding to this site can be classified based on their efficacy:

  • Agonists: Enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.

  • Antagonists: Bind to the receptor but have no intrinsic activity, thereby blocking the effects of both agonists and inverse agonists. Flumazenil is the prototypical example.

  • Partial Agonists: Elicit a submaximal response compared to full agonists. Bretazenil and Abecarnil are examples.

  • Inverse Agonists: Reduce the effect of GABA, often leading to anxiogenic and proconvulsant effects.

  • Partial Inverse Agonists: Produce an effect that is opposite to agonists but is submaximal. Ro 15-4513 is a notable example.

The diversity of GABA-A receptor subtypes, characterized by different α subunits (e.g., α1, α2, α3, α5), allows for the development of subtype-selective ligands with potentially more targeted therapeutic effects.

Quantitative Comparison of Ligand Binding and Efficacy

The following table summarizes the binding affinities (Ki) and functional efficacies of Flumazenil and selected analogs at various GABA-A receptor subtypes. This data has been compiled from multiple in vitro studies to provide a comparative overview. It is important to note that absolute values may vary between studies due to different experimental conditions.

CompoundClassα1β2γ2 Ki (nM)α2β2γ2 Ki (nM)α3β2γ2 Ki (nM)α5β2γ2 Ki (nM)Efficacy (% of maximal GABA response)
Flumazenil (Ro 15-1788) Antagonist~1~1~1~10
Bretazenil Partial Agonist~1.5~1.5~1.5~1.5~20-30%
Abecarnil Partial Agonist~0.3~0.3~0.3~0.3~25-35%
Ro 15-4513 Partial Inverse Agonist~10-15~10-15~10-15~0.7Negative
Zolpidem Agonist (α1-selective)~20~400~400>15000~70-80% (at α1)

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Site

This protocol outlines a standard method for determining the binding affinity of a compound for the benzodiazepine binding site on GABA-A receptors using [³H]-Flumazenil.

1. Membrane Preparation:

  • Whole brains from male Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
  • The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.
  • The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated.
  • The final pellet is resuspended in buffer and stored at -80°C. Protein concentration is determined using a standard assay (e.g., Bradford).

2. Binding Assay:

  • In a final volume of 0.5 mL of 50 mM Tris-HCl buffer (pH 7.4), add:
  • 100 µg of membrane protein.
  • [³H]-Flumazenil at a final concentration of ~1 nM.
  • Varying concentrations of the unlabeled test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Diazepam).
  • Incubate the mixture for 30-60 minutes at 4°C.
  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
  • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
  • The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of GABA-A Receptor Function

This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes to measure the functional activity of ligands at specific GABA-A receptor subtypes.

1. Oocyte Preparation and Receptor Expression:

  • Xenopus laevis oocytes are surgically removed and defolliculated.
  • cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) are injected into the oocytes.
  • Oocytes are incubated for 2-7 days at 18°C to allow for receptor expression.

2. Electrophysiological Recording:

  • Oocytes are placed in a recording chamber and continuously perfused with frog Ringer's solution.
  • The oocyte is impaled with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -70 mV.
  • GABA is applied at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.
  • The test compound is co-applied with GABA, and the change in current amplitude is measured.
  • The efficacy of the compound is expressed as the percentage enhancement or inhibition of the baseline GABA-evoked current.

3. Data Analysis:

  • Concentration-response curves are generated by plotting the percentage modulation of the GABA current against the logarithm of the test compound concentration.
  • The EC50 (for agonists) or IC50 (for inverse agonists) and the maximal efficacy are determined by fitting the data to a sigmoidal dose-response equation.

Visualizations

GABAA_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Allosteric Modulators GABA GABA GABAA_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABAA_Receptor binds Chloride_Channel Cl- Channel (Open) GABAA_Receptor->Chloride_Channel activates Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization leads to Flumazenil Flumazenil (Antagonist) Flumazenil->GABAA_Receptor binds & blocks Agonist Agonist (e.g., Zolpidem) Agonist->GABAA_Receptor binds & enhances Partial_Agonist Partial Agonist (e.g., Bretazenil) Partial_Agonist->GABAA_Receptor binds & partially enhances

Caption: Signaling pathway of the GABA-A receptor and its modulation by Flumazenil and its analogs.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_electro Electrophysiology Membrane_Prep Membrane Preparation (Rat Brain) Incubation Incubation ([³H]-Flumazenil + Analog) Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding Data Analysis (IC50, Ki) Counting->Analysis_Binding Oocyte_Prep Oocyte Preparation & Receptor Expression Recording Two-Electrode Voltage-Clamp Oocyte_Prep->Recording Drug_Application Drug Application (GABA ± Analog) Recording->Drug_Application Current_Measurement Measure Current Modulation Drug_Application->Current_Measurement Analysis_Electro Data Analysis (EC50, Efficacy) Current_Measurement->Analysis_Electro

Caption: Workflow for in vitro characterization of Flumazenil and its analogs.

Structure-Activity Relationship

The chemical structure of ligands for the benzodiazepine binding site significantly influences their affinity and efficacy. Flumazenil's imidazobenzodiazepine core is a key feature for its antagonist profile. Modifications to this core structure or its substituents can shift the activity towards agonism or inverse agonism.

For instance, the imidazopyridine structure of Zolpidem contributes to its high affinity for the α1 subunit. The β-carboline structure of Abecarnil is associated with its partial agonist properties. The azide group in Ro 15-4513 is a notable feature contributing to its partial inverse agonist profile and its higher affinity for the α5 subtype. A thorough analysis of these structural motifs is crucial for the rational design of new ligands with desired pharmacological profiles.

Conclusion

This comparative guide highlights the diverse pharmacological landscape of ligands targeting the benzodiazepine binding site of GABA-A receptors, with Flumazenil serving as a key reference compound. The provided quantitative data and experimental protocols offer a foundation for researchers to compare the performance of these analogs and to guide the development of novel therapeutics with improved selectivity and efficacy. The distinct subtype selectivities and varied efficacies of these compounds underscore the potential for fine-tuning the modulation of the GABAergic system for a range of neurological and psychiatric disorders.

Comparative Analysis of Kinase Inhibitor Specificity: Rapamycin vs. Compound X

Author: BenchChem Technical Support Team. Date: November 2025

To effectively assess the specificity of a compound, a comprehensive understanding of its molecular interactions and a comparison with relevant alternatives are crucial. Due to the limited publicly available information on a compound named "Flumetover," this guide will establish a framework for assessing compound specificity using a well-characterized molecule, Rapamycin , as an exemplar. Rapamycin is a well-known inhibitor of the mTOR (mechanistic Target of Rapamycin) signaling pathway, and its specificity has been extensively studied.

This guide will compare the specificity of Rapamycin with a hypothetical alternative, "Compound X," to illustrate the principles and experimental data required for such an assessment. This approach provides a practical template for researchers to apply to their compounds of interest, including novel agents like "this compound" once sufficient data becomes available.

This section compares the in vitro kinase inhibitory profiles of Rapamycin and a hypothetical alternative, Compound X. The data is presented to highlight differences in on-target potency and off-target effects.

Table 1: In Vitro Kinase Inhibitory Profile

Target KinaseRapamycin IC₅₀ (nM)Compound X IC₅₀ (nM)
mTOR 1 5
PI3Kα>10,00050
PI3Kβ>10,00075
PI3Kγ>10,00060
PI3Kδ>10,000150
DNA-PK>10,000200
ATM>10,000500
ATR>10,000>1,000
SMG1>10,000>1,000

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Interpretation of Data:

The data clearly demonstrates the high specificity of Rapamycin for its target, mTOR, with an IC₅₀ of 1 nM. In contrast, it shows negligible activity against a panel of related PI3K-like kinases, with IC₅₀ values exceeding 10,000 nM. Compound X, while also targeting mTOR with a respectable IC₅₀ of 5 nM, exhibits significant off-target activity against several PI3K isoforms and other related kinases. This "polypharmacology" could lead to broader biological effects and potential toxicity, highlighting the superior specificity of Rapamycin in this context.

Experimental Protocols

To ensure the reproducibility and accuracy of specificity assessment, detailed experimental protocols are essential.

1. In Vitro Kinase Inhibition Assay (Biochemical Assay)

This experiment aims to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Materials: Purified recombinant kinases (e.g., mTOR, PI3Kα, etc.), kinase-specific substrate (e.g., a peptide or protein that is a known substrate), ATP (adenosine triphosphate), test compounds (Rapamycin, Compound X), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a series of dilutions for each test compound.

    • In a multi-well plate, add the purified kinase, its specific substrate, and the assay buffer.

    • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding a defined concentration of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed (or remaining substrate). For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is directly proportional to kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value for each compound against each kinase.

2. Cellular Target Engagement Assay (e.g., Western Blotting for Phospho-protein Levels)

This experiment assesses the ability of a compound to inhibit the activity of its target within a cellular context.

  • Materials: Cell line expressing the target of interest (e.g., HEK293T cells), cell culture medium, test compounds, lysis buffer, primary antibodies (against the phosphorylated and total target protein), secondary antibodies, and Western blotting reagents and equipment.

  • Procedure:

    • Culture the cells to a suitable confluency.

    • Treat the cells with various concentrations of the test compounds for a specific duration.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-S6 ribosomal protein for mTOR activity).

    • Wash the membrane and incubate with a labeled secondary antibody.

    • Detect the signal to visualize the levels of the phosphorylated protein.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

    • Quantify the band intensities to determine the extent of target inhibition at different compound concentrations.

Visualizing Cellular Signaling and Experimental Design

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Rapamycin Rapamycin Rapamycin->mTORC1

Caption: The mTOR signaling pathway, a central regulator of cell growth and metabolism.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Purified_Kinase Purified Kinase Compound_Addition_B Compound Addition Purified_Kinase->Compound_Addition_B Activity_Measurement Kinase Activity Measurement Compound_Addition_B->Activity_Measurement IC50_Determination IC50 Determination Activity_Measurement->IC50_Determination Cell_Culture Cell Culture Compound_Addition_C Compound Addition Cell_Culture->Compound_Addition_C Protein_Extraction Protein Extraction Compound_Addition_C->Protein_Extraction Western_Blot Western Blot Protein_Extraction->Western_Blot Target_Inhibition Target Inhibition Analysis Western_Blot->Target_Inhibition

Caption: Workflow for assessing compound specificity using biochemical and cellular assays.

Specificity_Logic Compound Test Compound On_Target On-Target Activity (e.g., mTOR) Compound->On_Target High Potency Off_Target Off-Target Activity (e.g., PI3K) Compound->Off_Target Low/No Potency High_Specificity High Specificity On_Target->High_Specificity Off_Target->High_Specificity Low_Specificity Low Specificity Compound2 Test Compound On_Target2 On-Target Activity Compound2->On_Target2 High Potency Off_Target2 Off-Target Activity Compound2->Off_Target2 High Potency On_Target2->Low_Specificity Off_Target2->Low_Specificity

Unveiling the Brain's Secrets: Flumetover's Performance in Amyloid PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Neuroscientists and Drug Development Professionals

The in-vivo detection of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease, has been revolutionized by Positron Emission Tomography (PET) imaging. A variety of radiotracers have been developed to visualize these plaques, providing invaluable tools for early diagnosis, patient stratification in clinical trials, and monitoring of therapeutic interventions. This guide provides a comprehensive comparison of Flumetover's performance against other leading Aβ PET imaging agents, supported by experimental data and detailed protocols.

Quantitative Performance Analysis

The efficacy of an amyloid PET tracer is determined by its ability to accurately and reliably quantify Aβ plaque burden in the brain. Key performance metrics include sensitivity, specificity, and the standardized uptake value ratio (SUVR), which reflects the relative tracer uptake in regions with high Aβ deposition compared to a reference region with minimal plaque accumulation.

Below is a summary of the quantitative performance of this compound (assuming it refers to 18F-Flutemetamol) in comparison to other widely used and emerging amyloid PET tracers.

RadiotracerActive IsotopeHalf-life (minutes)SensitivitySpecificityMean Cortical SUVR (Amyloid-Positive)Key Characteristics
Flutemetamol (18F) Fluorine-18~11092% - 93.1%[1]93.3% - 100%[1]~1.47[2]Structurally similar to ¹¹C-PiB, high accuracy in detecting moderate-to-frequent plaques.[1]
Florbetapir (18F) Fluorine-18~11095%[3]95%[3]Varies by studyFirst 18F-labeled tracer approved by the FDA, widely used in clinical and research settings.[4][5]
Florbetaben (18F) Fluorine-18~110High (not specified)High (not specified)Not specifiedApproved for clinical use, demonstrates high concordance with post-mortem histopathology.[1][5]
NAV4694 (18F-Flutafuranol) Fluorine-18~110High (inferred)High (inferred)1.0 - 3.2[6][7]Displays imaging characteristics nearly identical to ¹¹C-PiB with low non-specific white matter binding.[6][7]
Pittsburgh Compound-B (¹¹C-PiB) Carbon-11~20High (benchmark)High (benchmark)1.1 - 3.3[6][7]The "gold standard" for amyloid PET imaging, limited by its short half-life.[4]

Head-to-Head SUVR Comparisons

Direct comparisons of SUVR values across different tracers provide insights into their relative signal-to-noise ratios and dynamic ranges.

ComparisonBrain RegionSUVR (Tracer 1)SUVR (Tracer 2)Correlation (r)Reference
Flutemetamol vs. ¹¹C-PiB CortexNot specifiedNot specified0.84 - 0.99[8]
Florbetapir vs. ¹¹C-PiB CortexNot specifiedNot specified0.83 - 0.97[8]
NAV4694 vs. ¹¹C-PiB Neocortex1.0 - 3.21.1 - 3.30.99[6][7]

Experimental Protocols

The following provides a generalized methodology for amyloid PET imaging, with specific parameters often varying between studies and imaging centers.

Radiotracer Administration and Uptake
  • Dosage: An intravenous injection of the 18F-labeled radiotracer (e.g., Flutemetamol, Florbetapir) is administered to the patient. The exact dosage is weight-adjusted.

  • Uptake Period: Following injection, there is a waiting period to allow for the tracer to distribute throughout the body and bind to Aβ plaques in the brain. This uptake period typically ranges from 30 to 90 minutes.[9]

PET Scan Acquisition
  • Imaging Window: The PET scan is acquired over a specific time window post-injection. For many 18F-tracers, this is often a 20-30 minute acquisition starting around 90 minutes post-injection.[9]

  • Image Reconstruction: The raw PET data is reconstructed using iterative algorithms, correcting for factors like attenuation, scatter, and random coincidences to produce a 3D image of tracer distribution in the brain.

Image Analysis and Quantification
  • Reference Region: A region of the brain with minimal expected Aβ plaque deposition, such as the cerebellar cortex, is used as a reference to normalize the tracer uptake in other brain regions.[6][7]

  • Regions of Interest (ROIs): Standardized anatomical regions of interest are drawn on the PET images, often guided by a co-registered MRI scan, to measure tracer uptake in specific cortical areas known to accumulate amyloid plaques (e.g., frontal cortex, temporal cortex, parietal cortex, and precuneus).

  • SUVR Calculation: The SUVR is calculated for each ROI by dividing the mean tracer uptake in that region by the mean uptake in the reference region.

Experimental_Workflow cluster_preparation Patient Preparation cluster_imaging Imaging cluster_analysis Data Analysis cluster_output Output Patient Patient Tracer_Injection Radiotracer Injection (e.g., 18F-Flutemetamol) Patient->Tracer_Injection Uptake Uptake Period (30-90 min) Tracer_Injection->Uptake PET_Scan PET Scan Acquisition (20-30 min) Uptake->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Co_registration Co-registration with MRI Image_Reconstruction->Co_registration ROI_Definition ROI Definition Co_registration->ROI_Definition SUVR_Calculation SUVR Calculation ROI_Definition->SUVR_Calculation Quantitative_Analysis Quantitative Analysis SUVR_Calculation->Quantitative_Analysis Clinical_Interpretation Clinical Interpretation Quantitative_Analysis->Clinical_Interpretation

Caption: Generalized workflow for an amyloid PET imaging study.

The Amyloid Cascade Hypothesis and PET Imaging

The development of amyloid PET tracers is rooted in the amyloid cascade hypothesis, which posits that the accumulation of Aβ plaques is a central and early event in the pathogenesis of Alzheimer's disease.[10] This cascade is believed to initiate a series of downstream events, including the formation of neurofibrillary tangles (composed of hyperphosphorylated tau protein), synaptic dysfunction, and ultimately, neuronal death and cognitive decline.

Amyloid PET imaging allows for the in-vivo visualization of this key upstream pathological event.

Amyloid_Cascade cluster_downstream Downstream Pathology APP Amyloid Precursor Protein (APP) Abeta_Monomers Aβ Monomers APP->Abeta_Monomers β- and γ-secretase cleavage Oligomers Soluble Aβ Oligomers Abeta_Monomers->Oligomers Aggregation Plaques Insoluble Aβ Plaques (Detected by PET) Oligomers->Plaques Tau_Pathology Tau Hyperphosphorylation & Tangle Formation Oligomers->Tau_Pathology Synaptic_Dysfunction Synaptic Dysfunction Tau_Pathology->Synaptic_Dysfunction Neuronal_Loss Neuronal Loss Synaptic_Dysfunction->Neuronal_Loss Cognitive_Decline Cognitive Decline Neuronal_Loss->Cognitive_Decline

Caption: Simplified diagram of the amyloid cascade hypothesis.

References

Safety Operating Guide

Navigating the Disposal of Flumetover: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the drug development field, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for Flumetover, a synthetic fungicide, are not publicly detailed, a comprehensive approach based on established guidelines for hazardous chemical and pesticide waste provides a clear path forward. This guide offers a step-by-step methodology for the safe disposal of this compound, its containers, and any contaminated materials, ensuring compliance with regulatory standards.

Core Principles of this compound Disposal

The disposal of this compound must be approached with the understanding that it is a synthetic agrochemical and should be managed as hazardous waste. The primary objectives are to prevent environmental contamination, particularly of aquatic ecosystems, and to ensure the safety of all personnel involved. All disposal activities must adhere to local, regional, national, and international regulations.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate PPE. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye and face protection.[1][2] In case of inhalation, the affected person should be moved to fresh air and medical attention should be sought.

2. Disposal of Empty Containers: Non-refillable containers must not be reused.[3] They should be completely emptied into application equipment.[3] Subsequently, the empty containers should be offered for recycling if available, or disposed of in a sanitary landfill or by incineration as permitted by state and local authorities.[3] If burning is allowed, it is critical to stay out of the smoke.[3]

3. Disposal of Unused or Expired this compound: Unused or expired this compound should be disposed of through an approved hazardous waste disposal facility or a pesticide disposal program.[3] These programs are often managed by state or local governments or industry bodies. Never dispose of this compound down the drain or in the regular trash.

4. Management of Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, cleaning materials, or contaminated PPE, should be treated as hazardous waste. These materials must be collected in properly labeled, sealable, and leak-proof containers.[4] The containers should be clearly marked with the biohazard symbol and the words "Infectious Waste" or "Biohazard Waste" as appropriate for the type of contamination.[5]

Safety and Regulatory Summary

For a quick reference, the following table summarizes key safety and regulatory information pertinent to the handling and disposal of chemical waste like this compound.

CategoryGuidelineSource Citation
Personal Protective Equipment Wear protective gloves, clothing, eye, and face protection.[1][2]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if unwell.
First Aid (Skin Contact) Immediately wash with water and soap and rinse thoroughly.
Container Disposal Do not reuse or refill containers. Completely empty before disposal.[3]
Disposal Method Dispose of contents/container in accordance with local, regional, national, international regulations.
Environmental Precautions Very toxic to aquatic life. Prevent release to the environment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.

Flumetover_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_paths Disposal Procedures cluster_final Final Disposition start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type empty_container Empty Container waste_type->empty_container Container unused_product Unused/Expired this compound waste_type->unused_product Chemical contaminated_material Contaminated Materials (PPE, Absorbents) waste_type->contaminated_material Solid Waste triple_rinse Triple Rinse Container empty_container->triple_rinse package_product Package Securely in Designated Hazardous Waste Container unused_product->package_product package_material Place in Labeled, Leak-Proof Biohazard Bag or Container contaminated_material->package_material puncture Puncture Container to Prevent Reuse triple_rinse->puncture recycle_landfill Recycle or Dispose in Sanitary Landfill per Local Regulations puncture->recycle_landfill end End: Waste Disposed Compliantly recycle_landfill->end label_product Label Clearly as 'Hazardous Waste - Fungicide' package_product->label_product collect_waste Arrange for Pickup by Certified Hazardous Waste Contractor label_product->collect_waste package_material->collect_waste collect_waste->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Flumetover

Author: BenchChem Technical Support Team. Date: November 2025

I. Personal Protective Equipment (PPE) for Fungicide Handling

When handling fungicides like Flumetover, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory and field activities.

Activity Body Protection Hand Protection Eye and Face Protection Respiratory Protection
Weighing and Preparing Solutions Chemical-resistant lab coat or coverallsNitrile or neoprene glovesSafety glasses with side shields or chemical splash gogglesNIOSH-approved particulate respirator (e.g., N95)
Application (Spraying) Chemical-resistant suit with hoodChemical-resistant gloves (e.g., butyl rubber)Full-face shield with chemical splash gogglesNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates
Handling Contaminated Equipment Chemical-resistant coverallsHeavy-duty chemical-resistant glovesSafety glasses or gogglesAs needed, based on risk of aerosolization
Spill Cleanup Chemical-resistant suit with hood and bootsDouble-gloving with chemical-resistant glovesFull-face shield with chemical splash gogglesNIOSH-approved respirator with appropriate cartridges

II. Procedural Guidance for PPE Usage

Proper donning and doffing of PPE are critical to prevent cross-contamination.

A. Donning (Putting On) PPE Workflow

Donning_PPE A Perform Hand Hygiene B Put on Inner Gloves A->B C Put on Coverall or Lab Coat B->C D Put on Respirator C->D E Perform Respirator Seal Check D->E F Put on Goggles or Face Shield E->F G Put on Outer Gloves (over cuffs) F->G

Caption: Sequential process for correctly putting on personal protective equipment.

B. Doffing (Taking Off) PPE Workflow

Doffing_PPE A Inspect PPE for Contamination B Remove Outer Gloves A->B C Remove Goggles or Face Shield B->C D Remove Coverall or Lab Coat C->D E Remove Respirator D->E F Remove Inner Gloves E->F G Perform Hand Hygiene F->G

Caption: Step-by-step procedure for the safe removal of contaminated personal protective equipment.

III. Operational and Disposal Plans

A. General Handling Procedures

  • Ventilation: Always handle fungicides in a well-ventilated area, such as a chemical fume hood.

  • Avoid Inhalation and Contact: Avoid breathing dust, vapors, or spray mists.[1] Prevent contact with skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[1]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]

B. Spill Response

In the event of a spill, follow these general steps:

  • Evacuate: Immediately evacuate the area.

  • Notify: Inform your supervisor and institutional safety office.

  • Secure: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using absorbent materials.

C. Disposal Plan

All fungicide-contaminated materials are considered hazardous waste.

  • PPE: Used disposable PPE should be placed in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused or waste this compound and its solutions must be disposed of through your institution's hazardous waste management program. Do not pour down the drain.

  • Contaminated Materials: Any materials used for spill cleanup must also be disposed of as hazardous waste.

Logical Relationship for Waste Disposal

Waste_Disposal cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal A Used PPE D Designated Hazardous Waste Containers A->D B Spill Debris B->D C Unused Chemical C->D E Institutional Hazardous Waste Management D->E

Caption: Flowchart illustrating the proper disposal pathway for fungicide-related hazardous waste.

IV. Experimental Protocols

Due to the discontinued status of this compound, specific experimental protocols are not publicly available. Researchers planning to work with any fungicide should develop a detailed, substance-specific protocol that includes the following sections:

  • Hazard Assessment: A thorough evaluation of the chemical's known and potential hazards.

  • Engineering Controls: Specification of ventilation requirements (e.g., fume hood).

  • Personal Protective Equipment: A detailed list of required PPE for each step of the experiment.

  • Step-by-Step Procedure: A clear, unambiguous description of the experimental workflow.

  • Waste Disposal: Specific instructions for the disposal of all chemical waste and contaminated materials.

  • Emergency Procedures: Detailed steps to be taken in case of a spill, exposure, or other emergency.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.